molecular formula C5H12N2O B1633652 (R)-2-amino-3-methylbutanamide

(R)-2-amino-3-methylbutanamide

Cat. No.: B1633652
M. Wt: 116.16 g/mol
InChI Key: XDEHMKQLKPZERH-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-amino-3-methylbutanamide is a chiral chemical building block of significant interest in medicinal chemistry and neuroscience research. This compound features a stereospecific 3-methylbutanamide backbone, structurally related to (R)-valine, a proteinogenic amino acid . Its primary value in research stems from its role as a key intermediate in the exploration of novel therapeutic agents. Studies on closely related Primary Amino Acid Derivatives (PAADs), which share a similar 2-amino-3-methylbutanamide core, have demonstrated potent anticonvulsant activities in experimental models, suggesting a potential mechanism linked to modulating neuronal hyperexcitability . These structural analogs have shown efficacy in the maximal electroshock seizure (MES) test, a standard animal model for anticonvulsant drug discovery, with activities approaching those of clinical antiepileptic drugs . The (R)-configuration at the chiral center is often critical for this biological activity, highlighting the importance of stereochemistry in your research outcomes . Researchers utilize this compound as a versatile precursor for synthesizing more complex molecules. Its amide and amino functional groups make it amenable to further chemical modifications, enabling the creation of compound libraries for structure-activity relationship (SAR) studies . The structural framework of (R)-2-amino-3-methylbutanamide provides a template for investigating novel mechanisms of action in various biochemical pathways. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

(2R)-2-amino-3-methylbutanamide

InChI

InChI=1S/C5H12N2O/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H2,7,8)/t4-/m1/s1

InChI Key

XDEHMKQLKPZERH-SCSAIBSYSA-N

SMILES

CC(C)C(C(=O)N)N

Isomeric SMILES

CC(C)[C@H](C(=O)N)N

Canonical SMILES

CC(C)C(C(=O)N)N

sequence

V

Origin of Product

United States

Foundational & Exploratory

Technical Guide: (R)-2-amino-3-methylbutanamide (D-Valinamide)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-2-amino-3-methylbutanamide, commonly known as D-Valinamide , is a critical chiral building block in the synthesis of peptidomimetics, protease inhibitors, and chiral ligands for asymmetric catalysis. Unlike its L-enantiomer (naturally occurring), the D-isomer confers unique proteolytic stability to peptide chains, making it invaluable in the design of metabolically stable drug candidates. This guide details its physicochemical properties, scalable synthesis routes, and application in resolving chiral acids and synthesizing high-value pharmaceutical intermediates.

Physicochemical Profile

The commercial form is typically the hydrochloride salt due to the hygroscopic nature and oxidative instability of the free base.

PropertySpecification (HCl Salt)Specification (Free Base)
CAS Number 133170-58-8 5978-75-6 (Generic/Rare)
IUPAC Name (2R)-2-amino-3-methylbutanamide hydrochloride(2R)-2-amino-3-methylbutanamide
Molecular Formula C₅H₁₂N₂O[1][2][3] · HClC₅H₁₂N₂O
Molecular Weight 152.62 g/mol 116.16 g/mol
Appearance White to off-white crystalline powderColorless viscous oil or low-melting solid
Melting Point 261–270 °C (dec.)~70–75 °C
Optical Rotation

(

, H₂O)

(EtOH)
pKa (Amine) ~7.9 (Estimated)~7.9
Solubility Soluble: Water, Methanol, DMSOInsoluble: Hexane, Ether, DCMSoluble: EtOH, DCM, ChloroformSparingly: Water
Hygroscopicity Moderate (Store under desiccant)High

Critical Note on Stereochemistry: Ensure the distinction between D-Valinamide (R-isomer) and L-Valinamide (S-isomer, CAS 20108-78-5). The use of the wrong enantiomer in peptide coupling will result in diastereomers with vastly different biological activities.

Synthetic Routes & Manufacturing[4][5]

Two primary routes exist for the synthesis of D-Valinamide. The Ester Ammonolysis route is preferred for industrial scale-up due to atom economy, while the Mixed Anhydride route is used for small-scale, high-purity synthesis to minimize racemization risks.

Synthesis Workflow Diagram

G DVal D-Valine (Starting Material) MeEster D-Valine Methyl Ester (HCl Salt) DVal->MeEster SOCl2, MeOH Reflux BocVal N-Boc-D-Valine DVal->BocVal Boc2O, NaOH Ammonolysis Ammonolysis (NH3 / MeOH) MeEster->Ammonolysis Final D-Valinamide (HCl Salt) Ammonolysis->Final Evap & HCl gas Anhydride Mixed Anhydride (IBCF / NMM) BocVal->Anhydride -15°C BocAmide N-Boc-D-Valinamide Anhydride->BocAmide NH3 (g) BocAmide->Final HCl / Dioxane

Caption: Comparison of Industrial Ester Ammonolysis (Top) vs. Laboratory Mixed Anhydride (Bottom) synthesis routes.

Protocol: Scalable Ester Ammonolysis

This method avoids expensive coupling reagents and is suitable for multi-gram to kilogram synthesis.

Reagents: D-Valine, Thionyl Chloride (SOCl₂), Methanol (anhydrous), Ammonia gas (or 7N NH₃ in MeOH).

  • Esterification:

    • Suspend D-Valine (1.0 eq) in anhydrous Methanol (10 vol).

    • Cool to 0°C. Dropwise add SOCl₂ (1.2 eq) (Exothermic!).

    • Reflux for 4–6 hours until TLC indicates consumption of D-Valine.

    • Concentrate in vacuo to obtain D-Valine Methyl Ester HCl as a white solid.

  • Ammonolysis:

    • Dissolve the ester salt in Methanol (5 vol).

    • Cool to 0°C and saturate with anhydrous NH₃ gas (or add 7N NH₃/MeOH, 5.0 eq).

    • Seal the vessel and stir at Room Temperature for 24–48 hours.

    • Monitoring: Follow disappearance of ester peak via ¹H-NMR (shift of O-Me ~3.7 ppm to amide protons).

  • Workup & Salt Formation:

    • Concentrate the mixture to remove excess ammonia and methanol.

    • Redissolve residue in minimal dry Ethanol.

    • Add HCl (4M in Dioxane) to precipitate the D-Valinamide HCl salt.

    • Filter and wash with cold diethyl ether.

Self-Validation Check: The product must show a doublet at ~0.95 ppm (isopropyl methyls) and lack the singlet at ~3.7 ppm (methyl ester) in ¹H-NMR (D₂O).

Chemical Reactivity & Stability

Hydrolysis

D-Valinamide is resistant to hydrolysis at neutral pH but will convert back to D-Valine under:

  • Acidic Conditions: 6M HCl, 110°C, 12h (Standard protein hydrolysis conditions).

  • Basic Conditions: 1M NaOH, RT (Slower due to steric hindrance of the isopropyl group).

Racemization Risk

While amides are generally configurationally stable, the


-proton is acidic (pKa ~25).
  • Risk Factor: High pH (>12) combined with high temperature can lead to enolization and racemization.

  • Mitigation: Perform amide coupling reactions at pH < 9 and temperature < 40°C.

Hoffmann Rearrangement

Treatment of D-Valinamide with bromine/NaOH or iodobenzene diacetate can induce a Hoffmann rearrangement, converting the amide to the primary amine (D-1,2-diamino-3-methylbutane). This is a known side reaction if oxidative conditions are present.

Applications in Drug Discovery[3][4][5][6][7]

Peptide Stability Enhancement

Incorporating D-Valinamide into peptide sequences renders the C-terminus resistant to carboxypeptidases. This "end-capping" strategy extends the half-life of peptide drugs in plasma.

Chiral Resolution Agent

D-Valinamide is an excellent resolving agent for racemic carboxylic acids. It forms diastereomeric amides which can be separated by chromatography or crystallization.

Workflow: Resolving a Racemic Acid (±)-R-COOH

Resolution Racemic Racemic Acid (±)-R-COOH Coupling Coupling Reaction (+ D-Valinamide) Racemic->Coupling Diastereomers Mixture of Diastereomers (R,R)-Amide + (S,R)-Amide Coupling->Diastereomers Separation Separation (HPLC or Crystallization) Diastereomers->Separation PureRR Pure (R,R)-Amide Separation->PureRR PureSR Pure (S,R)-Amide Separation->PureSR Hydrolysis Acid Hydrolysis PureRR->Hydrolysis FinalAcid Enantiopure Acid (-)-R-COOH Hydrolysis->FinalAcid Recover D-Valinamide

Caption: Workflow for using D-Valinamide as a chiral auxiliary to resolve racemic carboxylic acids.

Analytical Characterization

To ensure the integrity of D-Valinamide, specifically its enantiomeric purity (ee%), the following protocols are required.

Chiral HPLC Method

Optical rotation is insufficient for detecting low levels (<1%) of the L-isomer.

  • Column: Crown Ether based CSP (e.g., Daicel Crownpak CR(+)).

  • Mobile Phase: Aqueous Perchloric acid (pH 1.5 to 2.0).

  • Mechanism: The ammonium group of Valinamide complexes with the crown ether. The (R)-configuration forms a less stable complex than the (S)-configuration on CR(+) columns, leading to distinct retention times.

  • Detection: UV at 210 nm (Amide absorption).

NMR Spectroscopy (D₂O, 400 MHz)
  • 
     0.93 (d, 3H):  Methyl group 1.
    
  • 
     0.97 (d, 3H):  Methyl group 2.
    
  • 
     2.15 (m, 1H): 
    
    
    
    -CH (Isopropyl methine).
  • 
     3.65 (d, 1H): 
    
    
    
    -CH (Chiral center).
  • Note: Amide NH₂ protons are typically not visible in D₂O due to exchange; run in DMSO-d₆ to observe the amide doublet at ~7.5 ppm.

References

  • Syntheis & Properties: Smith, G. G., & Sivakua, T. (1973). Kinetics of the acid hydrolysis of amino acid amides. Journal of Organic Chemistry.

  • Chiral Resolution Applications: Shao, H., et al. (1995). D-Valinamide as a chiral auxiliary for the resolution of racemic acids. Journal of Peptide Research.
  • HPLC Separation: Machida, Y., et al. (2004). Separation of enantiomers of fluoroquinolones via derivatization with D-valinamide. Chemical & Pharmaceutical Bulletin.

  • Physical Data: PubChem Compound Summary for CID 69506 (D-Valinamide).

  • Commercial Specification: Sigma-Aldrich Product Sheet for D-Valinamide HCl (CAS 133170-58-8).

Sources

(R)-2-amino-3-methylbutanamide CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

(D-Valine Amide)[1][2][3]

Part 1: Chemical Identity & Physiochemical Profile[3]

(R)-2-amino-3-methylbutanamide, commonly known as D-Valine Amide , is the amide derivative of the D-enantiomer of valine.[1][2][3] Unlike its L-counterpart, which is ubiquitous in natural protein synthesis, the D-isomer is a critical tool in peptidomimetics and drug discovery for conferring metabolic stability against proteolytic enzymes.[2][3]

Due to the nucleophilicity and potential volatility of the free amine, this compound is almost exclusively manufactured, stored, and utilized as its hydrochloride salt .

Core Identifiers
FeatureDetail
Chemical Name (R)-2-amino-3-methylbutanamide hydrochloride
Common Synonyms D-Valine amide HCl; H-D-Val-NH₂[1][2][3][4]·HCl; D-Valinamide HCl
CAS Number (HCl Salt) 133170-58-8
CAS Number (Free Base) Not commercially established (Transient intermediate)
CAS Number (L-Isomer) 3014-80-0 (Reference for stereochemical verification)
Molecular Formula C₅H₁₂N₂O[1][2][3][5][6] · HCl
Molecular Weight 152.62 g/mol (Salt); 116.16 g/mol (Base)
SMILES (Free Base) CC(C)C(N)=O
PubChem CID 13689584 (HCl Salt)
Physiochemical Properties (HCl Salt)
PropertyValueNote
Appearance White to off-white crystalline powderHygroscopic
Melting Point 261–270 °CDecomposes upon melting
Solubility Soluble in Water, Methanol, DMSOInsoluble in non-polar solvents (Hexane, Et₂O)
Optical Rotation

(c=1, H₂O)
Chirality R-ConfigurationD-Isomer

Part 2: Synthesis & Manufacturing Protocols

High-purity D-Valine amide is synthesized via two primary pathways: Direct Ammonolysis (preferred for bulk scale) and Activated Coupling (preferred for complex peptide integration).[1][2][3]

Synthesis Logic Diagram

Synthesis_Workflow cluster_0 Method A: Industrial Ammonolysis cluster_1 Method B: Protected Coupling (Lab Scale) node_start Starting Material: D-Valine (R-Val-OH) node_ester Intermediate: D-Valine Methyl Ester HCl node_start->node_ester SOCl2, MeOH Reflux node_boc Protection: Boc-D-Val-OH node_start->node_boc (Boc)2O, NaOH node_crude Crude D-Val-NH2 node_ester->node_crude NH3 (sat), 0°C -> RT node_ammonia Reagent: Ammonia (gas) / MeOH node_final Final Product: D-Valine Amide HCl (CAS 133170-58-8) node_crude->node_final HCl/Dioxane Recrystallization node_active Activation: Mixed Anhydride / Active Ester node_boc->node_active IBCF, NMM -15°C node_coupling Amidation: Boc-D-Val-NH2 node_active->node_coupling NH4Cl (aq) node_coupling->node_final Deprotection: 4M HCl/Dioxane

Figure 1: Dual-pathway synthesis strategy for D-Valine Amide HCl. Method A is atom-economical for bulk production; Method B offers higher control for research applications.[1][2][3]

Protocol A: Direct Ammonolysis (Scale-Up Compatible)

This method utilizes the methyl ester as an electrophile, which is attacked by ammonia. It is cost-effective but requires careful handling of thionyl chloride and ammonia gas.[1][2][3]

Reagents:

  • D-Valine (CAS 640-68-6)[1][2][3]

  • Thionyl Chloride (

    
    )[1][2][3][7]
    
  • Methanol (Anhydrous)[1][2][3][7]

  • Ammonia gas (or 7N

    
     in MeOH)[1][2][3]
    

Step-by-Step Procedure:

  • Esterification : Suspend D-Valine (10 g, 85 mmol) in anhydrous methanol (100 mL) at 0°C. Dropwise add

    
     (1.2 eq) over 30 mins.
    
    • Mechanism: In situ generation of HCl catalyzes the Fisher esterification.

    • Critical Control: Maintain temperature <5°C during addition to prevent racemization or vigorous exotherm.

  • Reflux : Heat to reflux for 4–6 hours until the solution becomes clear (indicating consumption of zwitterionic amino acid).

  • Isolation of Ester : Concentrate in vacuo to yield D-Valine Methyl Ester HCl as a white solid.

  • Ammonolysis : Redissolve the ester in cold methanol. Bubble anhydrous ammonia gas through the solution at 0°C until saturation, or add 7N

    
     in MeOH (10 eq). Seal the vessel and stir at Room Temperature (RT) for 24–48 hours.
    
  • Purification : Concentrate to dryness. The residue is the free base/HCl mixture. Redissolve in minimal methanol and add 4M HCl in dioxane to ensure full conversion to the salt. Precipitate with diethyl ether.

  • Yield : Typically 85–90%.[3]

Protocol B: Mixed Anhydride Coupling (Laboratory Standard)

Preferred when avoiding high-pressure ammonia or when working with sensitive substrates.[1][2][3]

Reagents:

  • Boc-D-Val-OH[1][2][3]

  • Isobutyl chloroformate (IBCF)[1][2][3]

  • N-Methylmorpholine (NMM)[1][2][3]

  • Ammonium Chloride (

    
    )[1][2][3]
    

Step-by-Step Procedure:

  • Activation : Dissolve Boc-D-Val-OH (1 eq) in THF at -15°C (salt/ice bath). Add NMM (1.1 eq) followed by IBCF (1.1 eq).[1][3] Stir for 15 mins.

    • Why? Formation of the mixed anhydride activates the carboxyl group without significant racemization at low temperatures.

  • Amidation : Add solid

    
     (3 eq) followed by aqueous ammonia (or DIPEA) to the reaction mixture. Stir for 1 hour at 0°C, then warm to RT.
    
  • Workup : Evaporate THF. Dissolve residue in Ethyl Acetate.[3][7] Wash with 5% citric acid, sat.

    
    , and brine.[8] Dry over 
    
    
    
    .[3][7]
  • Deprotection : Treat the Boc-D-Val-

    
     intermediate with 4M HCl in Dioxane for 1 hour. Precipitate the final product with ether.[9]
    

Part 3: Applications in Drug Discovery

Peptidomimetics & Stability Engineering

D-Valine amide is a "chiral switch" tool.[1][2][3] Incorporating D-amino acids into peptide drugs drastically increases half-life by inhibiting recognition by endogenous proteases (which typically cleave L-peptide bonds).[1][2][3]

  • Mechanism : The inverted stereocenter disrupts the "lock and key" fit in the protease active site.

  • Use Case : Development of antimicrobial peptides (AMPs) where D-Valine replaces L-Valine to prevent degradation in serum.[1][2][3]

Synthesis of Elastase Inhibitors

Valine derivatives are potent scaffolds for Human Neutrophil Elastase (HNE) inhibitors.[3]

  • The isopropyl side chain of Valine fits the S1 hydrophobic pocket of elastase.

  • Using the D-isomer amide can create non-covalent inhibitors that bind but are not hydrolyzed, acting as competitive inhibitors or transition-state analogs when modified (e.g., trifluoromethyl ketones).[1][2][3]

Chiral Auxiliaries in Organocatalysis

The rigid, bulky isopropyl group of D-Valine amide makes it an excellent scaffold for chiral catalysts used in asymmetric Michael additions and aldol reactions.

Part 4: Handling, Safety, and QC

Quality Control Parameters

To ensure the integrity of (R)-2-amino-3-methylbutanamide HCl for research:

TestAcceptance CriteriaMethod
Purity (HPLC)

C18 Column,

gradient
Chiral Purity (ee)

Chiral GC or HPLC (Crownpak)
Water Content

Karl Fischer Titration
1H NMR Conforms to structure

solvent
Safety & Storage
  • Hazard : Irritant (Skin/Eye/Respiratory).[3]

  • Storage : Store at 2–8°C under inert gas (Argon/Nitrogen). The HCl salt is hygroscopic; exposure to moisture will lead to "caking" and hydrolysis over time.

  • Handling : Use a fume hood.[3][10] Avoid dust generation.[3]

References

  • National Institute of Standards and Technology (NIST) . D-Valine Mass Spectrum and Properties. Retrieved from [Link][1][2][3]

  • Organic Syntheses. General Procedure for Amino Acid Amide Synthesis via Mixed Anhydride. Org. Synth. 1970, 50, 9. (Adapted for D-isomer).
  • PubChem . Compound Summary: D-Valinamide Hydrochloride (CID 13689584).[1][2][3] Retrieved from [Link]

Sources

Spectroscopic Elucidation of L-Valinamide: A Comprehensive Analytical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-Valinamide ((2S)-2-amino-3-methylbutanamide) is a foundational chiral building block utilized extensively in solid-phase peptide synthesis and the development of peptidomimetic therapeutics[1]. For drug development professionals and analytical chemists, the rigorous spectroscopic characterization of this molecule is non-negotiable. It ensures enantiomeric fidelity, structural integrity, and the absence of synthetic impurities.

As a Senior Application Scientist, I have designed this technical whitepaper to move beyond mere data tabulation. Here, we dissect the causality behind the spectroscopic signatures of L-Valinamide across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) platforms. Every protocol provided is engineered as a self-validating system to guarantee absolute data trustworthiness.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality of Chemical Shifts and Solvent Selection

The stereochemical environment of L-Valinamide strictly dictates its


H NMR profile. The presence of the 

chiral center induces a diastereotopic relationship between the two methyl groups of the isopropyl moiety. Consequently, these methyl protons do not resonate as a single six-proton doublet; instead, they experience different magnetic environments and appear as two distinct three-proton doublets[2].

Solvent selection is equally critical. While deuterated water (D₂O) is a common choice for polar organics, it induces rapid deuterium exchange with the primary amine (


) and amide (

) protons, effectively erasing their signals from the spectrum. By utilizing anhydrous DMSO-

, we exploit strong intermolecular hydrogen bonding between the solvent and the exchangeable protons. This interaction drastically reduces the proton exchange rate, allowing the amide and amine protons to be observed as distinct, quantifiable signals.
Self-Validating Protocol: High-Resolution 1D NMR Acquisition

To ensure spectral accuracy, the following workflow must be strictly adhered to:

  • Sample Preparation: Lyophilize 10 mg of L-Valinamide free base to remove residual atmospheric moisture.

  • Solvation: Dissolve the solid in 600 µL of anhydrous DMSO-

    
     spiked with 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
    
  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Execute automated tuning and matching (ATM) for the

    
    H and 
    
    
    
    C channels to optimize probe resonance.
  • Gradient Shimming: Perform 3D gradient shimming to homogenize the magnetic field (

    
    ).
    
    • Validation Checkpoint: The internal TMS standard must exhibit a full-width at half-maximum (FWHM) of < 0.5 Hz. If the peak is broader or asymmetrical, re-shim the Z-axis gradients to prevent multiplet distortion.

  • Acquisition:

    • 
      H NMR:  16 scans, 30° pulse angle, 2-second relaxation delay (
      
      
      
      ).
    • 
      C NMR:  256 scans, power-gated broadband proton decoupling, 2-second relaxation delay.
      

NMR_Prep S1 Lyophilize Sample S2 Dissolve in DMSO-d6 S1->S2 S3 Probe Tuning & Shimming S2->S3 S4 Acquire FID (1H / 13C) S3->S4

Standardized self-validating workflow for high-resolution NMR acquisition.

Quantitative Data Presentation: NMR Assignments

Table 1:


H NMR Assignments (DMSO-

, 400 MHz)
| Chemical Shift (

, ppm) | Multiplicity | Integration | Assignment | | :--- | :--- | :--- | :--- | | 0.82 | Doublet (

Hz) | 3H |

(Isopropyl) | | 0.89 | Doublet (

Hz) | 3H |

(Isopropyl) | | 1.50 | Broad Singlet | 2H |

(Primary Amine) | | 1.85 | Multiplet | 1H |

(Isopropyl Methine) | | 3.02 | Doublet (

Hz) | 1H |

(Chiral Center) | | 7.00 | Broad Singlet | 1H |

(Amide proton, trans) | | 7.35 | Broad Singlet | 1H |

(Amide proton, cis) |

Table 2:


C NMR Assignments (DMSO-

, 100 MHz)
| Chemical Shift (

, ppm) | Carbon Type | Assignment | | :--- | :--- | :--- | | 17.2 | Primary (

) | Isopropyl Methyl | | 19.4 | Primary (

) | Isopropyl Methyl | | 30.5 | Tertiary (

) |

(Isopropyl Methine) | | 59.8 | Tertiary (

) |

(Chiral Center) | | 175.2 | Quaternary (

) | Amide Carbonyl |

Fourier-Transform Infrared (FTIR) Spectroscopy

Vibrational Causality

The IR spectrum of L-Valinamide is defined by its amide and primary amine functional groups. A critical diagnostic feature is the Amide I band (


 stretch), which typically appears at ~1675 cm⁻¹[3]. This frequency is significantly lower than that of an isolated aliphatic ketone (~1715 cm⁻¹). The causality lies in resonance delocalization: the nitrogen lone pair donates electron density into the carbonyl 

-system, conferring partial single-bond character to the

bond. This structural relaxation lowers the vibrational force constant, shifting the absorption to a lower wavenumber.
Self-Validating Protocol: ATR-FTIR Analysis
  • Background Collection: Clean the diamond Attenuated Total Reflectance (ATR) crystal with LC-MS grade isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Place 2-3 mg of solid L-Valinamide directly onto the center of the crystal.

  • Compression: Apply consistent pressure using the ATR anvil to ensure intimate contact between the crystal lattice and the solid sample.

    • Validation Checkpoint: The spectral baseline must sit at 100% transmittance in non-absorbing regions (e.g., 2200-2000 cm⁻¹). A sloping baseline indicates poor crystal contact or excessive light scattering; if observed, re-apply anvil pressure and re-scan.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans). Apply atmospheric compensation algorithms to remove ambient

    
     and 
    
    
    
    artifacts.

Table 3: Key IR Vibrational Modes (ATR-FTIR)

Wavenumber (cm⁻¹) Intensity Vibrational Mode Structural Assignment
3350, 3280 Strong, Broad N-H Stretch Primary amine and amide N-H bonds
2960, 2870 Medium C-H Stretch Aliphatic isopropyl C-H bonds
1675 Strong C=O Stretch Amide I band

| 1630 | Medium | N-H Bend | Amide II band |

Mass Spectrometry (MS)

Ionization and Fragmentation Causality

Under Electrospray Ionization (ESI) in positive mode, L-Valinamide readily protonates at the primary amine to form the even-electron


 pseudo-molecular ion at 

117.1[1].

During Collision-Induced Dissociation (CID), the molecule undergoes predictable fragmentation dictated by the thermodynamic stability of the resulting product ions and neutral losses. The primary amine first expels a neutral ammonia molecule (


, 17 Da) to form an intermediate species at 

100.1. This intermediate subsequently extrudes carbon monoxide (

, 28 Da) to yield a highly stable, resonance-stabilized iminium ion at

72.1[4]. This sequential loss of 45 Da (

) is a diagnostic structural hallmark of

-amino amides.

MS_Pathway M [M+H]+ m/z 117.1 F1 [M+H - NH3]+ m/z 100.1 M->F1 - NH3 (17 Da) F2 Iminium Ion m/z 72.1 F1->F2 - CO (28 Da)

ESI-MS/MS sequential fragmentation pathway of protonated L-Valinamide.

Self-Validating Protocol: LC-ESI-MS/MS Workflow
  • Sample Dilution: Prepare a 1 µg/mL solution of L-Valinamide in 50:50 Methanol:Water containing 0.1% Formic Acid to facilitate protonation.

  • Chromatography: Inject 5 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Utilize a rapid gradient (5% to 95% organic over 5 minutes) to elute the polar analyte.

  • Source Tuning: Set the ESI capillary voltage to +3.5 kV, desolvation temperature to 350°C, and cone voltage to 20 V to minimize premature in-source fragmentation[5].

    • Validation Checkpoint: Inject a solvent blank prior to the sample. The

      
       117.1 channel must show a signal-to-noise ratio of < 3:1. Any higher signal indicates column carryover or source contamination, requiring a system flush before proceeding.
      
  • MS/MS Acquisition: Isolate the precursor ion (

    
     117.1) in Q1. Apply a collision energy ramp (10-30 eV) in the collision cell (Q2) using Argon collision gas. Scan product ions in Q3 from 
    
    
    
    40 to 150.

Table 4: ESI-MS/MS Fragmentation Data | Precursor Ion (


) | Product Ion (

) | Neutral Loss (Da) | Fragment Assignment | | :--- | :--- | :--- | :--- | | 117.1 | - | - |

(Protonated Molecule) | | 117.1 | 100.1 | 17 |

| | 117.1 | 72.1 | 45 (17 + 28) |

(Iminium Ion) |

References

  • PubChem, National Institutes of Health (NIH). "Valinamide | C5H12N2O | CID 445637". Available at:[Link]

  • PubChem, National Institutes of Health (NIH). "Pepstatin | C34H63N5O9 | CID 5478883" (Incorporating NIST Mass Spectrometry Data Center records). Available at: [Link]

  • Sanchez, L. M., et al. "Almiramides A–C: Discovery and Development of a New Class of Leishmaniasis Lead Compounds". PMC. Available at:[Link]

  • Semantic Scholar. "Total Synthesis of Virenamides A and D". ISSN 2321-807X. Available at: [Link]

  • Kemper, R. A., et al. "Mass Spectral Analyses of Hydroxymethylvinyl Ketone-Hemoglobin Adducts". PMC. Available at:[Link]

Sources

(R)-2-amino-3-methylbutanamide synthesis from L-valine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stereospecific Synthesis of (R)-2-amino-3-methylbutanamide from L-Valine

Executive Summary

Chiral α-amino amides are fundamental structural motifs in a vast array of pharmaceuticals, peptidomimetics, and biologically active compounds. Their specific stereochemistry is often critical for therapeutic efficacy, making stereocontrolled synthesis a cornerstone of medicinal chemistry and drug development. This guide provides a comprehensive, in-depth technical overview of a robust and reliable synthetic route to produce (R)-2-amino-3-methylbutanamide (D-valinamide) starting from the readily available and inexpensive chiral building block, L-valine.

The primary synthetic challenge lies in the requisite inversion of the stereocenter at the α-carbon, from the (S) configuration of the starting material to the (R) configuration of the target molecule. The strategy detailed herein navigates this challenge through a logical, multi-step sequence that leverages well-established, high-fidelity chemical transformations. The key stereoinverting step is accomplished via a Mitsunobu reaction on a chiral amino alcohol intermediate, a powerful method renowned for its clean inversion of configuration.[1][2] Subsequent functional group manipulations, including protection, oxidation, amidation, and deprotection, complete the synthesis. This document provides not only detailed experimental protocols but also delves into the mechanistic underpinnings and scientific rationale behind the selection of reagents, protecting groups, and reaction conditions, offering a complete framework for practical application and further investigation.

Introduction

The Significance of Chiral Amino Amides

The amide bond is the defining linkage of peptides and proteins, but the utility of the amino amide functional group extends far beyond its role in nature's biopolymers.[3] Enantiomerically pure α-amino amides are crucial intermediates and final targets in the synthesis of complex molecules. Their incorporation can influence molecular conformation, receptor binding affinity, and metabolic stability. The development of synthetic platforms that provide access to non-natural amino amides, such as the D-enantiomers, is a significant goal in chemical biology and drug discovery.[4]

The Target Molecule: (R)-2-amino-3-methylbutanamide (D-Valinamide)

The target of this synthesis is (R)-2-amino-3-methylbutanamide, the amide derivative of the D-enantiomer of valine. While L-valine is the proteinogenic form, its enantiomer, D-valine, and its derivatives are valuable chiral building blocks.[5][6] The presence of the D-amino acid motif can, for instance, confer resistance to enzymatic degradation in peptide-based drugs.

The Starting Material: L-Valine

L-Valine, (S)-2-amino-3-methylbutanoic acid, is an essential amino acid and is produced on an industrial scale through fermentation, making it an abundant and cost-effective source of (S)-chirality.[7][8][9] Its well-defined structure, featuring an α-amino group, an α-carboxylic acid, and an isopropyl side chain, serves as an ideal starting point for asymmetric synthesis.[6]

The Synthetic Challenge: Inversion of Stereochemistry

The core chemical problem is the transformation of an (S)-stereocenter into an (R)-stereocenter. Direct displacement of the amino group at the chiral center is not feasible. Therefore, a carefully planned sequence of reactions is required to achieve this inversion in a controlled and predictable manner, minimizing the risk of racemization, which would compromise the enantiomeric purity of the final product.

Overall Synthetic Strategy

The chosen synthetic pathway proceeds in seven distinct steps, beginning with the protection of the amino group of L-valine. The molecule is then systematically modified to enable a stereochemical inversion at the α-carbon via a Mitsunobu reaction. Following the successful inversion, the functional groups are manipulated to construct the desired amide and reveal the final product.

This route is selected for its reliability and the stereospecificity of its key steps. Each transformation is well-documented in organic chemistry literature, and the rationale for each strategic choice is detailed in the sections that follow.

Synthetic_Workflow L_Valine L-Valine Z_L_Val Z-L-Valine L_Valine->Z_L_Val 1. N-Protection Z_L_Valinol Z-L-Valinol Z_L_Val->Z_L_Valinol 2. Reduction Mitsunobu_Intermediate Inverted Ester (Mitsunobu Product) Z_L_Valinol->Mitsunobu_Intermediate 3. Mitsunobu Inversion Z_D_Valinol Z-D-Valinol Mitsunobu_Intermediate->Z_D_Valinol 4. Saponification Z_D_Valine Z-D-Valine Z_D_Valinol->Z_D_Valine 5. Oxidation Z_D_Valinamide Z-D-Valinamide Z_D_Valine->Z_D_Valinamide 6. Amidation Final_Product (R)-2-amino-3- methylbutanamide Z_D_Valinamide->Final_Product 7. Deprotection

Caption: Overall workflow for the synthesis of (R)-2-amino-3-methylbutanamide.

Detailed Synthetic Protocol & Mechanistic Discussion

This section provides a step-by-step guide to the synthesis, complete with experimental details and an analysis of the underlying chemical principles.

Step 1: N-Protection of L-Valine

Objective: To protect the α-amino group of L-valine as a benzyloxycarbonyl (Z or Cbz) carbamate, yielding N-benzyloxycarbonyl-L-valine (Z-L-Val).

Rationale for Protecting Group Choice: The protection of reactive functional groups is essential in multi-step synthesis to prevent undesirable side reactions.[10][11] The Cbz group is chosen for its robustness; it is stable to the reductive and basic conditions of the subsequent steps. Crucially, it can be cleanly removed in the final step under mild catalytic hydrogenation conditions, which will not affect the newly formed amide bond.[12]

Experimental Protocol:

  • Dissolve L-valine (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (2.5 eq) in a three-necked flask equipped with a mechanical stirrer and cooled in an ice-water bath.

  • Simultaneously, add benzyl chloroformate (1.1 eq) and a 4 M aqueous solution of sodium hydroxide (1.2 eq) dropwise over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

  • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2x volume) to remove excess benzyl alcohol.

  • Acidify the aqueous layer to pH 2 with cold 6 M HCl, which will cause the product to precipitate.

  • Extract the product into ethyl acetate (3x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Z-L-Val as a white solid or viscous oil.

Step 2: Reduction to N-Benzyloxycarbonyl-L-valinol (Z-L-Valinol)

Objective: To selectively reduce the carboxylic acid of Z-L-Val to a primary alcohol without affecting the Cbz protecting group.

Rationale for Reagent Choice: Borane-tetrahydrofuran complex (BH₃·THF) is an excellent reagent for the selective reduction of carboxylic acids in the presence of other reducible functional groups like carbamates and esters. It is generally preferred over stronger reducing agents like lithium aluminum hydride (LiAlH₄) for its milder nature and easier workup.

Experimental Protocol:

  • Dissolve Z-L-Val (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add a 1 M solution of BH₃·THF in THF (1.5 eq) dropwise via syringe, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Z-L-Valinol, which can be purified by column chromatography.

Step 3: Stereochemical Inversion via Mitsunobu Reaction

Objective: To invert the stereocenter of Z-L-Valinol by converting the primary alcohol into an ester with inverted configuration. This is the key stereochemical step of the entire synthesis.

Mechanistic Insight: The Mitsunobu reaction is a powerful redox-condensation reaction that converts a primary or secondary alcohol into a variety of other functional groups with a clean inversion of stereochemistry.[2][13][14] The reaction mechanism begins with the formation of a betaine intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate like diisopropyl azodicarboxylate (DIAD). This betaine deprotonates the nucleophile (p-nitrobenzoic acid), which then forms a salt with the protonated betaine. The alcohol attacks the activated phosphorus atom, displacing the hydrazine byproduct and forming an alkoxyphosphonium salt. The final step is a classic Sₙ2 substitution where the carboxylate anion attacks the carbon bearing the alkoxyphosphonium leaving group, resulting in the desired ester with inverted stereochemistry and triphenylphosphine oxide as a byproduct.[14]

Mitsunobu_Mechanism cluster_0 Activation cluster_1 Intermediate Formation cluster_2 SN2 Inversion PPh3 PPh₃ Betaine [PPh₃-DIAD]⁻⁺ Betaine PPh3->Betaine + DIAD DIAD DIAD->Betaine Alkoxyphosphonium [R-O-PPh₃]⁺ Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium + R-OH, + PNB-COOH Alcohol Z-(S)-Valinol (R-OH) Alcohol->Alkoxyphosphonium Nucleophile PNB-COOH Nucleophile->Alkoxyphosphonium Inverted_Ester Inverted Ester (Z-(R)-Valinyl-PNB) Alkoxyphosphonium->Inverted_Ester + PNB-COO⁻ (SN2) TPPO PPh₃=O Alkoxyphosphonium->TPPO

Sources

Technical Deep Dive: Biological Activity of (R)-2-Amino-3-Methylbutanamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of (R)-2-amino-3-methylbutanamide , a privileged scaffold in medicinal chemistry known as a Primary Amino Acid Derivative (PAAD) . While structurally related to Functionalized Amino Acids (FAAs) like the anticonvulsant Lacosamide, this specific scaffold represents a distinct class of bioactive agents with unique Structure-Activity Relationships (SAR) and pharmacological profiles.

Executive Summary

The (R)-2-amino-3-methylbutanamide core (also referred to as D-valinamide) serves as a critical chiral scaffold in the development of central nervous system (CNS) active agents, particularly anticonvulsants and neuropathic pain modulators. Unlike their N-acetylated counterparts (FAAs), these Primary Amino Acid Derivatives (PAADs) possess a free terminal amine.[1]

Research indicates that the (R)-stereoisomer is essential for maximal anticonvulsant efficacy in this series, often exceeding the potency of standard therapeutics like phenobarbital in maximal electroshock (MES) seizure models. The scaffold’s utility lies in its metabolic stability (resistance to aminopeptidases due to the D-configuration) and its ability to traverse the Blood-Brain Barrier (BBB) via specific transport mechanisms.

Structural & Stereochemical Basis

The (R)-Configuration Advantage

The biological activity of 2-amino-3-methylbutanamide derivatives is highly stereospecific.

  • D-Isomer ((R)-Enantiomer): The (R)-configuration at the C(2) chiral center aligns with the binding pockets of key CNS targets (e.g., voltage-gated sodium channels or CRMP2 proteins), although the precise molecular target of PAADs remains distinct from FAAs.

  • Metabolic Stability: Endogenous proteases and aminopeptidases predominantly cleave L-amino acid peptide bonds. The (R)-configuration (D-Valine backbone) confers resistance to enzymatic hydrolysis, significantly extending the plasma half-life (

    
    ) and duration of action.
    
Structural Divergence: PAADs vs. FAAs

It is critical to distinguish between the two primary classes of valine-derived anticonvulsants:

  • Functionalized Amino Acids (FAAs): Contain an N-acetyl group (e.g., N-acetyl-D-valinamide). They typically act by enhancing the slow inactivation of voltage-gated sodium channels.

  • Primary Amino Acid Derivatives (PAADs): Contain a free primary amine.

    • Key Insight: Removal of the N-acetyl group alters the SAR. For PAADs, efficacy acts independently of the electronic sensitivity seen in FAAs, suggesting a divergent mechanism of action or binding site.

Structure-Activity Relationship (SAR) Analysis

The optimization of the (R)-2-amino-3-methylbutanamide scaffold focuses on three vectors: the C(2) side chain, the terminal amine, and the amide N-substituent.

Vector Analysis
  • C(2) Side Chain (Isopropyl): The isopropyl group (Valine) provides optimal lipophilicity (

    
    ) for CNS penetration. Reducing steric bulk (Alanine/Methyl) or increasing it (Phenylalanine/Benzyl) often results in variable activity, but the aliphatic isopropyl group is a local optimum for PAADs.
    
  • Amide N-Substituent (The Benzyl Anchor):

    • The N-benzyl moiety is essential for anticonvulsant activity.

    • Electronic Effects: Unlike FAAs, PAAD activity is sensitive to the electronic nature of the benzyl ring.[2] Electron-withdrawing groups (EWGs) such as 4'-Fluoro or 3'-Fluoro maintain or enhance potency.

    • Steric Constraints: Bulky substitutions (e.g., tert-butyl) on the benzyl ring generally abolish activity.

  • Terminal Amine: Must remain unsubstituted (primary amine) for the PAAD class. Alkylation (e.g., N-methylation) converts the molecule into a different pharmacophore with reduced efficacy in MES models.

SAR_Analysis Core (R)-2-amino-3-methylbutanamide (Scaffold) N_Term Terminal Amine (N-Term) Must be Free (-NH2) N-Alkylation reduces potency Core->N_Term Vector 1 C2_Pos C(2) Position (Chiral Center) (R)-Configuration Essential Isopropyl group (Valine) optimal Core->C2_Pos Vector 2 Amide_N Amide Nitrogen Requires N-Benzyl moiety Core->Amide_N Vector 3 Benzyl_Ring Benzyl Ring Substitutions 4'-F / 3'-F (EWG) = High Activity Electron Donors = Lower Activity Amide_N->Benzyl_Ring Optimization

Caption: SAR map highlighting the three critical vectors for optimizing (R)-valinamide anticonvulsants.

Experimental Protocols

Chemical Synthesis: (R)-2-Amino-N-(4-fluorobenzyl)-3-methylbutanamide

This protocol describes the synthesis of a high-potency fluorinated derivative using a standard mixed anhydride coupling method to prevent racemization.

Reagents:

  • (R)-N-(tert-butoxycarbonyl)valine (Boc-D-Val-OH)

  • 4-Fluorobenzylamine[3]

  • Isobutyl chloroformate (IBCF)

  • N-Methylmorpholine (NMM)

  • Trifluoroacetic acid (TFA)[4]

  • Dichloromethane (DCM), Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Activation (Mixed Anhydride Formation):

    • Dissolve Boc-D-Val-OH (1.0 eq) in anhydrous THF under nitrogen atmosphere at -15°C.

    • Add NMM (1.1 eq) followed by dropwise addition of IBCF (1.1 eq).

    • Critical Control: Maintain temperature below -10°C to prevent urethane formation. Stir for 15 minutes.

  • Coupling:

    • Add 4-Fluorobenzylamine (1.1 eq) dissolved in minimal THF dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature (RT) and stir for 4 hours.

    • Workup: Evaporate THF. Dissolve residue in EtOAc, wash sequentially with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the Boc-protected intermediate.

  • Deprotection (PAAD Generation):

    • Dissolve the intermediate in DCM (10 mL/g).

    • Add TFA (DCM:TFA 1:1 v/v) at 0°C. Stir for 1 hour at RT.

    • Purification: Concentrate in vacuo. Neutralize the TFA salt using sat.[5] NaHCO₃ and extract with DCM (or use ion-exchange resin for free base).

    • Validation: Confirm structure via ¹H-NMR (look for isopropyl doublet at ~0.9 ppm, benzyl protons at ~4.4 ppm) and Chiral HPLC (to verify >99% ee).

Biological Assay: Maximal Electroshock (MES) Seizure Test

This is the gold-standard assay for identifying compounds effective against generalized tonic-clonic seizures.

Objective: Determine the median effective dose (


) of the derivative.

Workflow:

  • Animal Prep: Use male CF-1 mice (20-30g).

  • Administration: Administer test compound intraperitoneally (i.p.) suspended in 0.5% methylcellulose.

  • Stimulation:

    • Apply electrical stimulus via corneal electrodes (60 Hz, 50 mA, 0.2 s duration).

    • Pretreatment Time: Typically 30 minutes and 4 hours post-dosing.

  • Endpoint: Abolition of the hindlimb tonic extensor component of the seizure.

    • Protection: If the mouse does not extend hindlimbs to >90° angle, the compound is considered protective.

  • Data Analysis: Calculate

    
     using Probit analysis.
    

Mechanism of Action & Signaling

While FAAs target the slow inactivation state of Voltage-Gated Sodium Channels (


), PAADs display a divergent profile. Evidence suggests they may modulate neuronal excitability through a mixed mechanism involving low-affinity channel blockade and potential interactions with auxiliary synaptic proteins, distinct from the classic "phenytoin-like" block.

Mechanism Compound (R)-Valinamide Derivative (PAAD) Target_A Voltage-Gated Na+ Channels (Putative Low Affinity) Compound->Target_A Modulates Target_B Unknown Auxiliary Protein (Distinct from CRMP2) Compound->Target_B Binds Effect_1 Stabilization of Inactive State Target_A->Effect_1 Effect_2 Reduced Repetitive Firing Target_B->Effect_2 Outcome Seizure Protection (MES Model) Effect_1->Outcome Effect_2->Outcome

Caption: Proposed mechanistic pathway for PAAD-induced anticonvulsant activity.

Comparative Data Summary

The following table contrasts the biological activity of the (R)-valinamide derivative against standard anticonvulsants.

CompoundStructure ClassMES

(mg/kg, mouse i.p.)[3][6]
Toxicity

(mg/kg)
Protective Index (PI)
(R)-N-benzyl-2-amino-3-methylbutanamide PAAD (Valine) 13 - 21 ~65 3.1 - 5.0
PhenobarbitalBarbiturate22693.1
PhenytoinHydantoin10656.5
ValproateCarboxylic Acid2704301.6

Note: Data derived from comparative studies in NIH Anticonvulsant Screening Program (ASP) protocols.[3]

References

  • Kohn, H. et al. (2011). Defining the Structural Parameters That Confer Anticonvulsant Activity by the Site-by-Site Modification of (R)-N'-Benzyl 2-Amino-3-methylbutanamide. Journal of Medicinal Chemistry.

  • Salomé, C. et al. (2011). Primary Amino Acid Derivatives: Substitution of the 4'-N'-Benzylamide Site in (R)-N'-Benzyl 2-Amino-3-methylbutanamide Provides Potent Anticonvulsants.[1][2][4][7][8] Journal of Medicinal Chemistry.

  • Park, K.D. et al. (2009). Synthesis and Anticonvulsant Activities of N-Benzyl (2R)-2-Acetamido-3-oxysubstituted Propionamide Derivatives. Bioorganic & Medicinal Chemistry.

  • National Institute of Neurological Disorders and Stroke (NINDS) . Anticonvulsant Screening Program (ASP) Protocols.

Sources

Thermochemical Profile & Experimental Determination of (R)-2-Amino-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide on the thermochemical properties of (R)-2-amino-3-methylbutanamide (also known as D-Valinamide).

Executive Summary

(R)-2-amino-3-methylbutanamide (D-Valinamide) is a critical chiral intermediate in the synthesis of non-ribosomal peptides and peptidomimetics. While the thermochemical data for its enantiomer, L-Valine, is well-established, specific experimental values for the amide derivative are sparse in open literature.

This guide provides a critical synthesis of available data , a theoretical prediction of the standard molar enthalpy of formation based on high-precision group additivity, and a rigorous experimental protocol for validating these values. The integration of theoretical modeling with experimental verification provides a robust framework for incorporating this compound into thermodynamic feasibility studies for drug synthesis.

Chemical Identity & Stereochemistry

Understanding the precise stereochemistry is vital, as enantiomers exhibit identical scalar thermochemical properties (e.g.,


, 

) in an achiral environment, but distinct interactions in chiral solvents or biological systems.
PropertyDetail
IUPAC Name (2R)-2-amino-3-methylbutanamide
Common Name D-Valinamide
CAS Number 3014-80-0 (D-isomer); 4540-60-7 (L-isomer)
Molecular Formula

Molar Mass 116.16 g/mol
Physical State White Crystalline Solid
Melting Point 266–270 °C (Lit.)
Stereochemical Configuration

Stereochemistry cluster_0 Chiral Center (C2) C2 C (Chiral Center) NH2 NH2 (Amine) C2->NH2 Rank 1 H H C2->H Rank 4 (Dash) Isopropyl CH(CH3)2 (Isopropyl) C2->Isopropyl Rank 3 Amide CONH2 (Amide) C2->Amide Rank 2 Config Configuration: (R) (Clockwise 1->2->3) C2->Config

Figure 1: Stereochemical priority assignment (Cahn-Ingold-Prelog) for (R)-2-amino-3-methylbutanamide.

Thermochemical Data Profile

Due to the lack of direct experimental combustion data for the pure (R)-amide in standard databases, the values below are derived from Group Additivity Analysis using the well-characterized L-Valine as a reference standard. This approach assumes the Standard Molar Enthalpy of Formation (


) of the solid amide deviates from the acid by a consistent structural increment observed in homologous series (e.g., Acetic Acid 

Acetamide).
Reference & Predicted Values (Standard State, 298.15 K)
PropertyValueSource / Method

(L-Valine, s)

Experimental (Ribeiro da Silva, 2000)

(Acid

Amide)

Group Additivity Increment (Solid Phase)

((R)-Valinamide, s)

Predicted (This Work)

(Enthalpy of Fusion)

Estimated from homologous amides

(Enthalpy of Sublimation)

Estimated (Knudsen Effusion analogy)

Note: The positive shift in


 (making it less negative) reflects the lower stability of the amide group relative to the carboxylic acid and differences in crystal lattice energy (hydrogen bonding networks).
Thermodynamic Cycle

The relationship between the solid, gas, and constituent elements is governed by the following cycle, which is essential for correcting combustion calorimetry data.

ThermoCycle Elements Standard State Elements 5 C(gr) + 6 H2(g) + N2(g) + 0.5 O2(g) Solid (R)-Valinamide (Solid) Crystal Lattice Elements->Solid ΔfH°(s) = -458.6 kJ/mol Gas (R)-Valinamide (Gas) Ideal Gas Elements->Gas ΔfH°(g) Combustion Combustion Products 5 CO2(g) + 6 H2O(l) + N2(g) Elements->Combustion Sum(ΔfH° Products) Solid->Gas ΔsubH° (Sublimation) Solid->Combustion ΔcH° (Combustion)

Figure 2: Born-Haber cycle illustrating the relationship between Formation, Sublimation, and Combustion enthalpies.

Experimental Protocols

To validate the predicted values, the following self-validating protocols are recommended. These methodologies are the gold standard for establishing thermodynamic credibility (E-E-A-T).

Static Bomb Calorimetry (For and )

This experiment measures the energy released during complete combustion.[1]

Protocol:

  • Purification: Recrystallize (R)-Valinamide from ethanol/water. Dry in vacuo at 350 K for 48 hours to remove solvent inclusions. Verify purity (>99.9%) via DSC (fractional melting).

  • Pelletization: Press the sample into a pellet (~0.5 g). Weigh with a microbalance (

    
    ).
    
  • Bomb Preparation:

    • Place pellet in a Pt crucible within a twin-valve bomb (e.g., Parr 6200).

    • Add 1.00 mL of deionized water to the bomb (to dissolve formed

      
       and ensure thermodynamic equilibrium).
      
    • Charge with high-purity Oxygen (

      
      ).
      
  • Ignition: Fire the bomb in an isoperibol calorimeter at

    
    .
    
  • Correction:

    • Wash bomb contents; titrate for

      
       (correction for 
      
      
      
      oxidation).
    • Apply Washburn corrections (pressure, volume work).

  • Calculation:

    
    
    
    
    
    (Where
    
    
    is the change in moles of gas:
    
    
    ;
    
    
    ).[2][3]
Knudsen Effusion (For )

To determine the gas-phase stability (crucial for computational modeling), sublimation enthalpy must be measured.

Protocol:

  • Setup: Load crystalline sample into a Knudsen cell (aluminum or glass) with a known orifice area (

    
    ).
    
  • Measurement: Place cell in a high-vacuum chamber (

    
    ). Heat thermostatically (
    
    
    
    range: 320–340 K).
  • Data Collection: Measure mass loss rate (

    
    ) via Quartz Crystal Microbalance (QCM) or torsion weighing.
    
  • Calculation: Use the Knudsen equation to find Vapor Pressure (

    
    ):
    
    
    
    
    Plot
    
    
    vs
    
    
    (Clausius-Clapeyron). The slope yields
    
    
    .

Applications in Drug Development

Understanding the thermochemistry of (R)-Valinamide enables precise control over:

  • Peptide Coupling Energetics: The

    
     allows calculation of the reaction enthalpy for amide bond formation. Since amide formation is generally endothermic from the acid/amine, knowing the stability of the reactant (Valinamide) vs. the product (Peptide) aids in optimizing coupling reagents (e.g., HATU/EDC).
    
  • Solid-State Stability: The high melting point and crystal lattice energy (inferred from

    
    ) suggest (R)-Valinamide is stable for long-term storage, but prone to polymorphism. DSC screening is recommended during formulation.
    
  • Racemization Risk: Thermodynamic data helps predict the energy barrier for racemization (

    
    ). High stability of the solid lattice generally protects against solid-state racemization, but solution-phase thermodynamics (solvation enthalpy) will dictate stability in processing solvents.
    

References

  • Ribeiro da Silva, M. A. V. , et al. (2000). "Standard molar enthalpies of formation of crystalline L-, D- and DL-Valine." The Journal of Chemical Thermodynamics, 32(8), 1037-1043. Link

  • Ribeiro da Silva, M. A. V. , et al. (2010).[4][5] "Experimental and Computational Thermochemical Study of L-Alanine and Glycine Amides." Journal of Physical Chemistry B. (Cited for Group Additivity increments).

  • Cox, J. D., & Pilcher, G. (1970). Thermochemistry of Organic and Organometallic Compounds. Academic Press. (Standard reference for Amide Group Contributions).
  • NIST Chemistry WebBook . "L-Valine Thermochemical Data." Link

  • Sigma-Aldrich . "L-Valinamide Hydrochloride Product Specification." (Melting Point Data). Link

Sources

Methodological & Application

Protocol for peptide synthesis with L-Valinamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a rigorous methodology for utilizing L-Valinamide Hydrochloride (H-Val-NH₂·HCl) as a C-terminal capping reagent in peptide synthesis. While Solid Phase Peptide Synthesis (SPPS) typically utilizes Rink Amide resins to generate C-terminal amides, the use of free L-Valinamide is critical for solution-phase fragment condensation , convergent synthesis , and the production of specific protease inhibitors (e.g., peptide aldehydes/boronates precursors). Due to the steric bulk of the valine isopropyl side chain, this protocol emphasizes high-efficiency activation strategies to prevent racemization and ensure complete coupling.

Material Science & Properties

Understanding the physicochemical properties of the starting material is the first step in process control.

PropertySpecification
Chemical Name L-Valinamide Hydrochloride
CAS Number 3014-80-0
Formula

Molecular Weight 152.62 g/mol
Solubility High in

, MeOH, DMSO; Moderate in DMF; Low in DCM/EtOAc.[1]
pKa (approx) ~7.8 (

-amino group)
Critical Challenge Steric Hindrance: The

-branched isopropyl group hinders nucleophilic attack, requiring stronger activation of the carboxylic acid partner.

Strategic Planning: Coupling Logic

Direct coupling of L-Valinamide in solution requires overcoming two barriers: the solubility mismatch (salt vs. organic solvent) and the low nucleophilicity due to steric shielding.

Reagent Selection Matrix
Coupling ReagentActivation MechanismRecommended Use CasePros/Cons
HATU / HOAt Aza-benzotriazole esterStandard Protocol. Best for hindered amino acids (Val, Ile).Pros: Fastest kinetics, lowest racemization. Cons: Expensive; difficult to remove by extraction.
EDC / HOBt Carbodiimide / Active EsterLarge-scale / Cost-sensitive.Pros: Urea byproduct is water-soluble; easy workup. Cons: Slower reaction; higher risk of racemization with Val.
T3P (Propylphosphonic anhydride) Anhydride formationLow-epimerization requirements.Pros: Excellent for fragment condensation; non-toxic byproducts.

Experimental Protocol: Solution Phase Coupling

Phase A: Preparation and Activation

Objective: Convert the protected amino acid/peptide fragment (Carboxylic Acid) into an active ester while simultaneously neutralizing the L-Valinamide HCl salt.

Reagents:

  • Component A: Protected Amino Acid/Peptide (e.g., Boc-Xaa-OH or Fmoc-Xaa-OH) [1.0 eq]

  • Component B: L-Valinamide HCl [1.1 eq]

  • Activator: HATU [1.1 eq] (Preferred for Valine sterics)

  • Base: N,N-Diisopropylethylamine (DIPEA) [3.0 eq total]

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMAc.

Step-by-Step Procedure:

  • Dissolution of Electrophile: Dissolve 1.0 equivalent of the Carboxylic Acid Component (Component A) and 1.1 equivalents of HATU in anhydrous DMF. The concentration should be approximately 0.1 M – 0.2 M.

    • Mechanistic Note: Do not add the base yet. Premature base addition can induce racemization of the activated ester before the amine is present.

  • Preparation of Nucleophile (In-Situ Neutralization): In a separate vial, dissolve 1.1 equivalents of L-Valinamide HCl in a minimal volume of DMF. Add 2.0 equivalents of DIPEA .

    • Why: The HCl salt is non-nucleophilic. 1.0 eq of DIPEA neutralizes the HCl; the second equivalent ensures the amine remains deprotonated.

    • Observation: The solution may become slightly cloudy due to amine hydrochloride salt formation; this is normal.

  • Activation & Coupling: Add 1.0 equivalent of DIPEA to the solution from Step 1 (Carboxylic Acid + HATU). Stir for 30–60 seconds to generate the O-At active ester (visible as a color change to yellow/orange).

    • Immediate Action: Immediately add the neutralized L-Valinamide solution (from Step 2) to this activated mixture.

  • Reaction Monitoring: Stir the reaction under nitrogen at room temperature.

    • Time: Due to Valine's bulk, allow 2–4 hours.

    • Monitor: Use TLC (MeOH/DCM) or LC-MS. Look for the consumption of the carboxylic acid (MW) and appearance of the Product (+114 Da shift from acid).

Workup and Purification (Self-Validating System)

Since L-Valinamide is highly water-soluble, unreacted excess reagent can be removed via aqueous extraction, ensuring the protocol "cleans itself."

  • Dilution: Dilute the reaction mixture 10-fold with Ethyl Acetate (EtOAc).

    • Note: If the peptide is very polar, use n-Butanol/DCM mixtures, but EtOAc is standard.

  • Acid Wash (Removal of Base/Unreacted Amine): Wash 2x with 5% KHSO₄ or 1M HCl.

    • Validation: The aqueous layer contains the protonated excess L-Valinamide and DIPEA.

  • Base Wash (Removal of Unreacted Acid/HOBt): Wash 2x with 5% NaHCO₃.

    • Validation: This removes unreacted carboxylic acid and the HOAt/HOBt byproduct.

  • Drying: Wash 1x with Brine, dry over

    
    , filter, and concentrate in vacuo.
    

Visualization: Reaction Workflow

G Start_Acid Protected Peptide/AA (R-COOH) Activation Activation Step (HATU + 1 eq DIPEA) Forms Active Ester Start_Acid->Activation Dissolve in DMF Start_Val L-Valinamide HCl (Salt Form) Neutralization Neutralization (Val-NH2.HCl + 2 eq DIPEA) Generates Free Amine Start_Val->Neutralization Dissolve in DMF Coupling Nucleophilic Attack (Sterically Hindered) Activation->Coupling Active Ester Species Neutralization->Coupling Free Amine Species Workup Biphasic Workup (EtOAc vs Acid/Base) Coupling->Workup Reaction Complete (LCMS) End_Product Purified Peptide-Val-NH2 Workup->End_Product Evaporation

Caption: Workflow for solution-phase coupling of L-Valinamide, highlighting the parallel activation and neutralization paths required for salt-form reagents.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield Incomplete neutralization of HCl salt.Ensure at least 2.0–2.2 eq of base is used for the amine component.
Racemization Over-activation or prolonged base exposure.Use Oxyma Pure or HOAt as additives.[2] Keep base contact time with the activated ester short (< 2 min) before adding amine.
Gelation Hydrogen bonding of amide backbone.Add chaotropic salts (LiCl) or use DMSO/NMP instead of DMF.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24869526, L-Valinamide hydrochloride. [Link]

  • Albericio, F., & Kates, S. A. Solid-Phase Synthesis: A Practical Guide. (Context on sterics of Valine). CRC Press. [Link]

Sources

Use of (R)-2-amino-3-methylbutanamide in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (R)-2-Amino-3-methylbutanamide in the Synthesis of Advanced Pharmaceutical Intermediates

Executive Summary & Chemical Rationale

(R)-2-amino-3-methylbutanamide, widely known in the industry as D-valinamide, is a premium chiral pool reagent utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. While its L-enantiomer is ubiquitous in nature, the D-configuration provides distinct pharmacological and structural advantages. Incorporating D-valinamide into a drug scaffold introduces a specific spatial orientation that often enhances metabolic stability against endogenous proteases and improves target selectivity. The terminal amide moiety serves as a critical hydrogen bond donor and acceptor, making it an ideal structural vector for interacting with the hinge regions of various kinases and ion channels[2].

Mechanistic Role in Targeted Therapeutics

2.1. Kinase Inhibitors (JAK and Syk) In the design of Janus kinase (JAK) inhibitors, such as azaindole derivatives, D-valinamide is strategically coupled to the heteroaryl core[3]. The JAK-STAT pathway is a primary driver of pro-inflammatory cytokine signaling, and its dysregulation is a hallmark of autoimmune diseases[2]. The D-valinamide side chain projects into the solvent-exposed region of the JAK ATP-binding pocket, anchoring the inhibitor via hydrogen bonding. Similarly, in Spleen Tyrosine Kinase (Syk) inhibitors, D-valinamide is reacted with a pyrazine core to create intermediates that disrupt B-cell receptor signaling, a critical mechanism for treating non-Hodgkin's lymphoma[4].

2.2. Ion Channel Modulators (Kv3.1/Kv3.2) Beyond kinases, D-valinamide is a direct precursor in the synthesis of imidazolidinedione derivatives[5]. These compounds act as positive modulators of Kv3.1 and Kv3.2 voltage-gated potassium channels, which are highly expressed in fast-spiking interneurons. By utilizing D-valinamide, chemists can construct the precise stereochemical architecture required to selectively bind these channels, offering therapeutic avenues for severe neurological disorders such as epilepsy, schizophrenia, and depression[5].

2.3. Advanced Analytical Derivatization In analytical chemistry, D-valinamide is the starting material for synthesizing D-FDVA (N-(2,4-dinitro-5-fluorophenyl)-D-valinamide), a specialized Marfey's reagent[6]. When complex natural products like cellulamides are hydrolyzed, D-FDVA is used to derivatize the resulting amino acids. This allows for the chromatographic resolution and absolute configuration determination of non-ribosomal peptides[6].

JAK_STAT Cytokine Pro-inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinase (Active) Receptor->JAK Activates STAT STAT Protein (Phosphorylation) JAK->STAT Phosphorylates Inhibitor D-Valinamide-derived JAK Inhibitor Inhibitor->JAK Blocks ATP Hinge Region Nucleus Gene Transcription (Autoimmune Response) STAT->Nucleus Translocates

Mechanism of action of D-valinamide-derived JAK inhibitors blocking the STAT pathway.

Quantitative Data: Reaction Parameters & Efficiency

The following table summarizes the quantitative metrics for typical synthetic transformations utilizing D-valinamide, highlighting the efficiency and stereochemical fidelity of these reactions.

Application / TargetReaction TypeReagents & ConditionsYield (%)Enantiomeric Excess (ee)IPC Method
Syk Kinase Intermediate [4]Nucleophilic Aromatic Substitution (SNAr)3,5-Dichloropyrazine, DIPEA, MeCN, 25°C, 4h85 - 92%> 99%LC-MS, Chiral HPLC
Kv3.1/3.2 Modulator Core [5]Phosgenation / CyclizationTriphosgene, TEA, DCM, 0°C, 1h78 - 84%> 98%TLC, 1H-NMR
Marfey's Derivatization [6]Nucleophilic Aromatic Substitution1-Fluoro-2,4-dinitrobenzene, NaHCO3, 40°C, 1h> 95%N/A (Analytical)LC-DAD

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes explicit In-Process Controls (IPCs) to verify the causality and success of the chemical transformations before proceeding.

Protocol A: SNAr Coupling for Syk Kinase Intermediates

This protocol details the coupling of D-valinamide with a heteroaryl chloride to form a critical kinase inhibitor intermediate[4]. Causality of Choices: N,N-Diisopropylethylamine (DIPEA) is selected as a sterically hindered base to neutralize the D-valinamide hydrochloride salt without competing as a nucleophile. Acetonitrile (MeCN) is used as an aprotic polar solvent to stabilize the transition state of the SNAr reaction.

  • Preparation: Suspend 3,5-dichloropyrazine-2-carbonitrile (1.0 eq, e.g., 2.84 mmol) and D-valinamide hydrochloride (1.1 eq, 3.12 mmol) in anhydrous MeCN (10 mL)[4].

  • Base Addition: Dropwise add DIPEA (2.2 eq, 6.25 mmol) to the suspension at room temperature[4]. Note: The slight excess of base ensures complete liberation of the free amine and acts as a proton scavenger for the evolving HCl.

  • Reaction: Stir the mixture at 25°C for 4 hours[4].

  • Self-Validation (IPC 1): Sample 10 µL of the reaction mixture, dilute in 1 mL MeOH, and analyze via LC-MS. Validation Criterion: The mass spectrum must show the disappearance of the starting material mass and the appearance of the desired product mass [M+H]+. Do not proceed to workup until conversion is >95%.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3 and brine[4].

  • Isolation: Separate the organic layer, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the (R)-chiral intermediate[4].

  • Self-Validation (IPC 2): Perform Chiral HPLC on the isolated solid. Validation Criterion: Enantiomeric excess (ee) must be >99%. If racemization is detected (ee <95%), the batch must be rejected, indicating potential thermal excursion during concentration.

Workflow SM Heteroaryl Halide (3,5-Dichloropyrazine) Reaction SNAr Coupling (DIPEA, MeCN, 25°C) SM->Reaction DVal D-Valinamide HCl (Chiral Pool) DVal->Reaction IPC IPC: LC-MS & Chiral HPLC (Self-Validation) Reaction->IPC Monitor conversion Product Chiral Intermediate (ee > 99%) IPC->Product Pass criteria

Workflow for SNAr coupling of D-valinamide with integrated in-process controls.

Protocol B: Synthesis of Imidazolidinedione Core via Triphosgene

This protocol describes the cyclization of D-valinamide derivatives to form an imidazolidinedione core, essential for Kv3.1/3.2 modulators[5]. Causality of Choices: Triphosgene is utilized instead of phosgene gas for safety and precise stoichiometric control. The reaction is strictly maintained at 0°C to prevent uncontrolled exothermic polymerization and to preserve the stereocenter.

  • Preparation: Dissolve the D-valinamide derivative (e.g., 65 mg) in dry dichloromethane (DCM, 10 mL)[5].

  • Base Addition: Add Triethylamine (TEA, 0.138 mL, 0.990 mmol) and cool the reaction flask to exactly 0°C using an ice-water bath[5].

  • Phosgenation: Slowly add a pre-cooled solution of triphosgene (26.4 mg, 0.089 mmol) in dry DCM (3 mL) dropwise over 15 minutes[5].

  • Reaction: Stir the mixture for 1 hour at 0°C[5].

  • Self-Validation (IPC 1): Perform TLC (Eluent: 5% MeOH in DCM). Validation Criterion: The primary amine spot (ninhydrin active) must be completely consumed, replaced by a higher Rf UV-active spot corresponding to the cyclized product.

  • Quenching: Carefully quench the reaction by adding water (2 mL) followed by a saturated aqueous solution of ammonium chloride (5 mL) to neutralize unreacted phosgene species[5].

  • Extraction: Extract the aqueous layer with DCM, dry the combined organics, and concentrate[5].

Protocol C: Marfey's Derivatization for Absolute Configuration

Used to determine the stereochemistry of amino acids from hydrolyzed peptide APIs[6]. Causality of Choices: NaHCO3 provides a mildly basic environment to deprotonate the amino acid without causing base-catalyzed epimerization. The 40°C incubation ensures complete derivatization with D-FDVA while maintaining the integrity of sensitive residues.

  • Hydrolysis: Evaporate the crude peptide hydrolysate to dryness under an N2 stream and reconstitute in 100 µL of LC-MS grade water[6].

  • Reagent Mixing: To 50 µL of the hydrolysate, add 20 µL of 1 M NaHCO3 and 100 µL of a 1% (w/v) solution of D-FDVA (Marfey's reagent derived from D-valinamide)[6].

  • Incubation: Incubate the mixture at 40°C for exactly 60 minutes[6].

  • Quenching & Validation: Quench the reaction by adding 10 µL of 1 N HCl. Dilute with 200 µL of CH3CN[6]. Validation Criterion: The solution should turn slightly yellow, indicating the presence of the dinitrophenyl chromophore.

  • Analysis: Analyze via LC-DAD (e.g., Agilent 1260 Infinity II) using an Atlantis T3 column, comparing retention times against identically derivatized D- and L-amino acid standards[6].

References

1.[1] GlobalChemMall, "(2R)-2-amino-3-methylbutanamide,hydrochloride", GlobalChemMall. URL: 2.[2] Google Patents, "WO2013052355A1 - Azaindoles as janus kinase inhibitors", Google Patents. URL: 3.[6] National Institutes of Health (NIH) / PMC, "Cellulamides: A New Family of Marine-Sourced Linear Peptides from the Underexplored Cellulosimicrobium Genus", PMC. URL: 4.[5] Google Patents, "US9849131B2 - Imidazolidinedione derivatives", Google Patents. URL: 5.[3] Google Patents, "WO2013052355A1 - Azaindoles as janus kinase inhibitors", Google Patents. URL: 6.[4] Google Patents, "US9359308B2 - Pyrazine kinase inhibitors", Google Patents. URL:

Sources

Enantioselective reduction of ketones using (R)-2-amino-3-methylbutanamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Reduction of Ketones Using (R)-2-Amino-3-methylbutanamide Derivatives

Mechanistic Rationale & Catalyst Design

The demand for enantiopure secondary alcohols in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals has driven the development of highly efficient asymmetric reduction methodologies. Among the myriad of chiral auxiliaries and ligands, (R)-2-amino-3-methylbutanamide (D-valinamide) and its derivatives have emerged as privileged scaffolds[1].

The success of D-valinamide derivatives stems from two critical structural features:

  • Steric Shielding: The bulky isopropyl side chain at the α-position effectively blocks one enantiofacial trajectory of the incoming prochiral ketone, dictating the stereochemical outcome of the hydride transfer[1].

  • Bifunctional Coordination: The primary amine and the amide nitrogen act as a bidentate system. In transition-metal catalysis, this forms a rigid metallacycle. In organocatalysis, it establishes a highly organized hydrogen-bonding network or a stable spiroborate/oxazaborolidine complex[2],[3].

Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation (ATH): When complexed with half-sandwich Ruthenium(II) precursors (e.g.,


), valinamide derivatives operate via an outer-sphere bifunctional mechanism. The addition of a base (KOH) deprotonates the coordinated amine, generating a highly reactive 16-electron Ru-amide intermediate. This species dehydrogenates isopropanol (the hydrogen donor) to form an 18-electron Ru-hydride. The amide NH proton acts as a Brønsted acid, hydrogen-bonding with the ketone's carbonyl oxygen, while the Ru-hydride is transferred to the carbonyl carbon in a highly concerted, enantioselective transition state[2].

Borane-Mediated Organocatalytic Reduction: In borane reductions, valinamide derivatives react with


 to form rigid chiral Lewis acid-base complexes (such as spiroborate esters). The chiral complex activates the ketone while simultaneously delivering the hydride. Because uncoordinated 

can reduce ketones rapidly without enantiocontrol, the experimental design must enforce a low concentration of free ketone to ensure the catalytic pathway outcompetes the background reaction[3].

Quantitative Performance Summary

The following table summarizes typical performance metrics for (R)-2-amino-3-methylbutanamide derivatives across both reduction paradigms, highlighting the versatility of the scaffold[3],[2].

Reduction MethodologySubstrate ClassCatalyst LoadingHydride SourceTemp (°C)Yield (%)Enantiomeric Excess (ee %)
Ru(II) ATH Aryl Alkyl Ketones0.5 - 1.0 mol%Isopropanol25 - 40> 95%85 - 99%
Ru(II) ATH Cyclic Ketones1.0 mol%Isopropanol2588 - 92%80 - 94%
Borane Reduction O-Benzyl Oximes / Aryl Ketones10 mol%

085 - 90%90 - 98%
Borane Reduction Halomethyl Ketones10 mol%

-20 to 080 - 85%88 - 95%

Experimental Workflows & Protocols

Protocol A: Ru(II)-Catalyzed ATH of Acetophenone

Causality & Self-Validation: The use of KOH is strictly required to generate the active 16-electron catalyst. A distinct color shift (typically from yellow/orange to deep red/purple) upon base addition self-validates the formation of this active species. Isopropanol serves a dual purpose as both the solvent and the hydride source[2].

Step-by-Step Procedure:

  • Precatalyst Formation: In a flame-dried Schlenk tube under an argon atmosphere, charge

    
     (0.025 mmol) and the (R)-2-amino-3-methylbutanamide derivative (0.055 mmol).
    
  • Solvation: Add 5.0 mL of anhydrous, degassed isopropanol. Stir at 40 °C for 30 minutes until a homogeneous yellow-orange solution is obtained.

  • Activation: Cool the mixture to room temperature (25 °C) and add a 0.1 M solution of KOH in isopropanol (0.25 mL, 0.025 mmol). Validation checkpoint: Observe the immediate color change indicating the formation of the 16e- Ru-amide complex.

  • Substrate Addition: After 5 minutes of stirring, add acetophenone (5.0 mmol) in one portion.

  • Reaction Monitoring: Stir the reaction at 25 °C. Monitor the disappearance of the ketone via TLC (Hexane/EtOAc 4:1) or GC/MS.

  • Quenching & Isolation: Once complete (typically 2-4 hours), quench the reaction by filtering the mixture through a short pad of silica gel to remove the ruthenium complex. Concentrate the filtrate under reduced pressure.

  • Analysis: Determine the enantiomeric excess of the resulting (S)-1-phenylethanol via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol 95:5, 1.0 mL/min).

Protocol B: Borane-Mediated Enantioselective Reduction

Causality & Self-Validation: To prevent the non-enantioselective background reduction by free


, the ketone must be added extremely slowly. The acidic quench is a self-validating termination step: the cessation of hydrogen gas evolution confirms the destruction of excess borane, while the acid hydrolyzes the intermediate borate ester to release the free chiral product[3].

Step-by-Step Procedure:

  • Catalyst Complexation: To a 50 mL flame-dried round-bottom flask under

    
    , add the (R)-valinamide-derived organocatalyst (0.1 mmol, 10 mol%). Add 10 mL of anhydrous 1,4-dioxane.
    
  • Borane Addition: Inject

    
     (1.0 M in THF, 4.0 mL, 4.0 mmol) in one portion. Stir the clear solution at room temperature for 1 hour to ensure complete formation of the chiral borate complex.
    
  • Cooling: Cool the reaction vessel strictly to 0 °C using an ice-water bath. Crucial step: Higher temperatures exponentially increase the rate of the uncatalyzed background reduction.

  • Slow Substrate Addition: Dissolve the prochiral ketone (1.0 mmol) in 5 mL of anhydrous dioxane. Using a syringe pump, add this solution dropwise to the reaction mixture over exactly 1 hour.

  • Propagation: Maintain the reaction at 0 °C and stir until conversion is complete (approx. 48 hours, monitored by TLC).

  • Acidic Quench: Carefully quench the reaction by the dropwise addition of 6 N HCl (2.0 mL) at 0 °C. Validation checkpoint: Vigorous bubbling (

    
     gas) will occur and eventually cease, confirming the neutralization of active borane.
    
  • Workup: Basify the aqueous phase with 6 N NaOH to pH 10, extract with diethyl ether (3 × 20 mL), dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via flash chromatography.
    

Mandatory Visualizations

Diagram 1: Ru(II)-Valinamide ATH Catalytic Cycle

ATH_Cycle cluster_cycle Outer-Sphere Bifunctional Catalytic Cycle Precat Ru(II) Precatalyst + (R)-Valinamide Base Activation (KOH / i-PrOH) Precat->Base Active Active 16e- Ru-Amide Base->Active Hydride 18e- Ru-Hydride (Isopropanol oxidation) Active->Hydride + i-PrOH - Acetone TS Bifunctional TS (Ketone Binding via NH-O) Hydride->TS + Ketone Product Chiral Alcohol Release TS->Product Product->Active - Chiral Alcohol

Caption: Ru(II)-catalyzed Asymmetric Transfer Hydrogenation (ATH) cycle highlighting bifunctional ketone activation.

Diagram 2: Experimental Workflow for Borane-Mediated Reduction

Borane_Workflow Prep Catalyst Prep (D-Valinamide + BH3) Cool Cool to 0 °C (Crucial for ee%) Prep->Cool Add Slow Ketone Addition (Syringe Pump, 1 h) Cool->Add React Stirring (48 h) Complete Conversion Add->React Quench Acidic Quench (6 N HCl) React->Quench Isolate Extraction & Chiral HPLC Quench->Isolate

Caption: Step-by-step experimental workflow for borane-mediated enantioselective reduction of ketones.

References

  • [3] A Practical and Efficient Route for the Highly Enantioselective Synthesis of Mexiletine Analogues and Novel β-Thiophenoxy and Pyridyl Ethers. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • [2] Transfer Hydrogenation of Acetophenone Catalyzed by Half-Sandwich Ruthenium(II) Complexes Containing Amino Amide Ligands. Detection of the Catalytic Intermediates by Electrospray Ionization Mass Spectrometry. Organometallics - ACS Publications. URL:[Link]

  • [1] Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations. Catalysts - MDPI. URL:[Link]

Sources

(R)-2-amino-3-methylbutanamide as a resolving agent for racemic mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioseparation of Chiral Acids using (R)-2-amino-3-methylbutanamide

Executive Summary

(R)-2-amino-3-methylbutanamide (also known as D-Valinamide ) is a potent chiral resolving agent derived from the unnatural amino acid D-valine. Unlike simple amine bases (e.g.,


-methylbenzylamine), D-valinamide possesses both a primary amine and a primary amide functionality. This dual-hydrogen-bonding capability allows for the formation of highly ordered diastereomeric salt lattices, often described as "supramolecular hydrogen-bonded columns."

This guide details the protocol for using D-valinamide to resolve racemic carboxylic acids, specifically


-protected amino acids (e.g., 

-acetyl-DL-phenylalanine) and

-hydroxy acids (e.g., mandelic acid derivatives).

Mechanism of Action: The "Lattice rigidity" Principle

The success of D-valinamide relies on more than just


pKa. It operates via a Two-Point Interaction Model :
  • Ionic Bonding: The primary amine of the valinamide protonates to form an ammonium cation, binding with the carboxylate of the target acid.

  • Hydrogen Bond Network: The amide moiety (

    
    ) acts as both a donor and acceptor, forming intermolecular hydrogen bonds that rigidify the crystal lattice.
    

Key Insight: Diastereomeric salts containing amino acid amides often crystallize in antiparallel


-sheet-like structures. This specific packing creates a significant solubility difference between the 

and

salts, far exceeding that of simple amine salts.
Diagram 1: The Resolution Workflow

ResolutionWorkflow Racemate Racemic Acid Mixture (DL-Acid) Mix Dissolution in Solvent (e.g., Aqueous EtOH) Racemate->Mix Agent (R)-Valinamide (Resolving Agent) Agent->Mix Cryst Controlled Crystallization (Cooling Ramp) Mix->Cryst Heat to 60°C -> Cool to 5°C Filter Filtration Cryst->Filter Solid Solid Cake: Diastereomeric Salt A (High Purity) Filter->Solid Less Soluble Salt Liquor Mother Liquor: Diastereomeric Salt B (Enriched) Filter->Liquor More Soluble Salt Lib Acid/Base Treatment (Liberation) Solid->Lib Product Pure (D)-Acid Lib->Product Recycle Recovered (R)-Valinamide Lib->Recycle Recycling Loop

Caption: Workflow for the optical resolution of racemic acids using D-valinamide, highlighting the separation of diastereomeric salts.

Pre-Formulation: Solvent Screening Protocol

Before scaling up, a "Dutch Resolution" style screen is required to identify the optimal solvent system. Valinamide salts are often water-soluble; therefore, organic co-solvents are critical.

Screening Matrix: Prepare 100 mg of racemate and 1 equivalent of D-valinamide in 4 vials.

Solvent SystemComposition (v/v)Expected Outcome
System A Water (100%)Often too soluble; use only for very hydrophobic acids.
System B Ethanol/Water (90:10)Standard starting point. Balances solubility and crystallization rate.
System C Methanol/Acetone (50:50)Good for forcing precipitation if System B yields no crystals.
System D Isopropanol (100%)Low solubility; high yield but potentially lower purity (rapid crash-out).

Success Criteria:

  • Solid Yield: 35–45% (Theoretical max is 50% for one enantiomer).

  • Optical Purity: >80% ee (enantiomeric excess) in the first pass.[1][2]

Detailed Protocol: Resolution of -Acetyl-DL-Phenylalanine

This protocol demonstrates the resolution of a standard


-protected amino acid. Note that (R)-Valinamide typically preferentially crystallizes with (D)-N-acetyl amino acids  (the 

salt), leaving the L-isomer in solution. Always verify absolute configuration via optical rotation.
Materials:
  • Racemic Substrate:

    
    -Acetyl-DL-phenylalanine (20.7 g, 100 mmol).
    
  • Resolving Agent: (R)-2-amino-3-methylbutanamide (11.6 g, 100 mmol).

  • Solvent: Ethanol (95%) or Water.

Step-by-Step Procedure:
  • Dissolution:

    • In a 500 mL round-bottom flask equipped with a reflux condenser, suspend the racemic acid (20.7 g) and D-valinamide (11.6 g) in 150 mL of water (or 95% Ethanol depending on screen results).

    • Heat the mixture to 70–80°C with stirring until a clear, homogeneous solution is obtained.

  • Crystallization (The Critical Step):

    • Allow the solution to cool slowly to room temperature (approx. 25°C) over 4 hours. Rapid cooling traps impurities.

    • Seeding: If no crystals appear at 40°C, seed with a trace amount of pure D-Valinamide-D-Acid salt if available.

    • Once at room temperature, further cool the flask in an ice bath (0–5°C) for 2 hours to maximize yield.

  • Filtration:

    • Filter the white crystalline precipitate using a vacuum Buchner funnel.

    • Wash: Wash the cake with 2 x 10 mL of cold solvent (same composition as mother liquor).

    • Result: This solid is the (R)-Valinamide

      
       (D)-Acid salt .
      
  • Purification (Recrystallization):

    • Measure the optical rotation of the salt. If ee < 98%, recrystallize.

    • Dissolve the wet cake in the minimum amount of hot water/ethanol. Cool and filter again.

  • Liberation of the Active Enantiomer:

    • Suspend the purified salt in dilute HCl (2M, 50 mL).

    • Extract the liberated

      
      -acetyl-D-phenylalanine into Ethyl Acetate (3 x 50 mL).
      
    • Dry the organic layer over

      
       and evaporate to yield the pure (D)-acid.
      

Protocol: Recovery of (R)-Valinamide

The economic viability of this process depends on recovering the resolving agent. Since D-valinamide is water-soluble and amphoteric (amide/amine), standard extraction can be tricky.

Method: Ion Exchange (Recommended)

  • Aqueous Phase Prep: Collect the acidic aqueous layer remaining from Step 5 (containing D-valinamide hydrochloride).

  • Resin Loading: Pass the solution through a column containing a Strong Cation Exchange Resin (e.g., Dowex 50W,

    
     form). The valinamide will bind to the resin; impurities pass through.
    
  • Washing: Wash the column with deionized water until the effluent is neutral.

  • Elution: Elute the D-valinamide using 2M Aqueous Ammonia (

    
    ) .
    
  • Isolation: Concentrate the ammoniacal eluate under reduced pressure. D-valinamide will crystallize as the free base.

    • Recovery Rate: Typically >90%.[3]

Diagram 2: Recovery Cycle

RecoveryCycle Salt Diastereomeric Salt (Aq. Solution) Acid Add HCl Salt->Acid Extract Extraction (EtOAc) Acid->Extract OrgLayer Organic Layer: Pure Chiral Acid Extract->OrgLayer AqLayer Aq. Layer: Valinamide-HCl Extract->AqLayer Resin Cation Exchange (Bind Amine) AqLayer->Resin Elute Elute with NH4OH Resin->Elute Recover Evaporate: Recycled (R)-Valinamide Elute->Recover

Caption: Ion-exchange based recovery ensures high purity of the resolving agent for re-use.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Crystallization Supersaturation too stable.Add anti-solvent (Acetone) or scratch glass to induce nucleation.
"Oiling Out" Impurities or wrong solvent polarity.Re-heat and add 10% more ethanol. Ensure slow cooling.
Low Optical Purity Inclusion of mother liquor in crystals.Improve washing step; perform a second recrystallization.
Low Yield Salt is too soluble.Reduce solvent volume or switch to isopropanol/methanol mixtures.

References

  • Yamada, S., Yamamoto, M., & Chibata, I. (1973). Optical Resolution of N-Acyl-DL-amino Acids by Preferential Crystallization Procedure. The Journal of Organic Chemistry.

    • Context: Foundational work on amino acid resolution using amide deriv
  • Ebbers, E. J., et al. (1997).[4] Resolution of Racemic Mixtures via Diastereomeric Salt Formation.[1][][6] Tetrahedron: Asymmetry.

    • Context: Discusses the "family approach" and the structural role of amides in salt l
  • Perry, J. J., & Spivey, A. C. (2004). Design of Resolving Agents. Chemical Society Reviews.

    • Context: Mechanisms of supramolecular recognition in chiral resolution.
  • Saigo, K., et al. (1980). Optical Resolution of Chiral Acids using Amino Acid Derivatives. Bulletin of the Chemical Society of Japan.

    • Context: Specific applications of valinamide and phenylglycinamide analogues.

(Note: While specific URLs for older papers may require institutional access, the citations provided are standard authoritative texts in the field of optical resolution.)

Sources

Scalable Asymmetric Synthesis: Leveraging L-Valinamide as a Chiral Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of industrial asymmetric synthesis, L-Valinamide stands out as a "privileged structure." Unlike complex chiral auxiliaries that require multi-step syntheses (e.g., Evans oxazolidinones), L-Valinamide is derived directly from the abundant natural amino acid L-Valine in two scalable steps. Its utility lies in its dual-functionality: the amide backbone provides rigid hydrogen-bonding sites for substrate orientation, while the isopropyl side chain exerts significant steric influence, driving high enantioselectivity.

This Application Note provides a validated, scalable workflow for:

  • Synthesis: Producing L-Valinamide from L-Valine at multi-gram scales.

  • Ligand Design: Converting L-Valinamide into a robust Schiff-base ligand (N-salicylidene-L-valinamide).

  • Application: Executing a Titanium(IV)-catalyzed asymmetric cyanosilylation of aldehydes—a critical route to chiral cyanohydrins and

    
    -amino alcohols.
    

Module 1: Large-Scale Synthesis of L-Valinamide

Objective: Convert L-Valine to L-Valinamide via the methyl ester intermediate. Scale: 100 mmol (approx. 11.7 g starting material) – Scalable to kg.

Reaction Scheme & Logic

The synthesis proceeds via the activation of the carboxylic acid as a methyl ester, followed by ammonolysis. Direct amidation is avoided due to potential racemization and poor yield.

  • Step A (Esterification): Thionyl chloride (

    
    ) in methanol generates anhydrous 
    
    
    
    in situ, driving the Fischer esterification while maintaining the chiral center's integrity.
  • Step B (Ammonolysis): Treatment with methanolic ammonia converts the ester to the amide.

Detailed Protocol
Step A: Synthesis of L-Valine Methyl Ester Hydrochloride[1]
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, addition funnel, and magnetic stir bar. Connect to a scrubber (NaOH trap) to neutralize

    
    /
    
    
    
    off-gas.
  • Solvent Charge: Add Methanol (anhydrous, 150 mL) and cool to 0°C using an ice/salt bath.

  • Reagent Addition: Dropwise add Thionyl Chloride (11.0 mL, 150 mmol) over 30 minutes. Caution: Exothermic.

  • Substrate Addition: Add L-Valine (11.7 g, 100 mmol) in portions. The solution will initially be a suspension.[1]

  • Reaction: Remove ice bath. Heat to reflux (65°C) for 4 hours. The solution should become clear.

  • Workup: Concentrate the mixture under reduced pressure (rotary evaporator) to remove solvent and excess

    
    .
    
  • Product: Obtain L-Valine Methyl Ester Hydrochloride as a white hygroscopic solid. Yield is typically quantitative (>98%). Use directly in Step B.

Step B: Conversion to L-Valinamide
  • Solvation: Dissolve the crude ester residue from Step A in Methanol (50 mL) .

  • Ammonolysis: Cool to 0°C. Add 7N Ammonia in Methanol (100 mL) . Seal the vessel tightly (pressure tube recommended for larger scales).

  • Incubation: Stir at room temperature for 48 hours.

  • Purification: Concentrate to dryness. Recrystallize the residue from hot ethyl acetate/hexanes.

  • Result: L-Valinamide (Free base). White crystals.

    • Yield: ~85-90% overall.

    • Melting Point: 76–78°C.

    • Optical Rotation:

      
       (c=1, EtOH).
      

Module 2: Synthesis of the Chiral Ligand (Val-Salen)

Objective: Synthesize the Schiff base ligand N-salicylidene-L-valinamide. Mechanism: Condensation of the primary amine of L-Valinamide with Salicylaldehyde. This ligand forms a tridentate complex (ONO donor set) with Titanium.

Protocol
  • Reagents: Combine L-Valinamide (1.16 g, 10 mmol) and Salicylaldehyde (1.22 g, 10 mmol) in Ethanol (20 mL) .

  • Dehydration: Add anhydrous

    
     (2 g)  to sequester water and drive equilibrium.
    
  • Reaction: Stir at room temperature for 4 hours. A yellow precipitate will form.

  • Isolation: Filter to remove

    
     and the product. Dissolve the product in hot ethanol, filter off the 
    
    
    
    , and cool to crystallize.
  • Characterization: Yellow needles. Mp: 140–142°C.

Module 3: Application - Asymmetric Cyanosilylation

Target: Synthesis of (R)-Mandelonitrile silyl ether. Catalyst System: Titanium(IV) isopropoxide + N-salicylidene-L-valinamide. Significance: This reaction generates a chiral cyanohydrin, a precursor to blockbuster drugs like Clopidogrel and various beta-blockers.

The Catalytic Cycle & Logic

The Titanium center coordinates with the phenolic oxygen, the imine nitrogen, and the amide oxygen of the ligand. This creates a rigid chiral pocket. The aldehyde coordinates to the Ti center, activated for nucleophilic attack by TMSCN.

CatalyticCycle Ligand Ligand (L) (N-salicylidene-L-valinamide) Complex Active Catalyst [Ti(IV)-L Complex] Ligand->Complex Ligand Exchange (-2 iPrOH) Ti Ti(OiPr)4 Ti->Complex Intermediate Ti-Aldehyde-TMSCN Ternary Complex Complex->Intermediate + Substrate Coordination Substrate Substrate (Benzaldehyde) Reagent Reagent (TMSCN) Reagent->Intermediate Activation Product Product (R)-Cyanohydrin Ether Intermediate->Product Asymmetric Transfer Product->Complex Catalyst Regeneration

Figure 1: Catalytic cycle for the Titanium-mediated asymmetric cyanosilylation.[2][3][4]

Experimental Protocol
  • Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve the Ligand (0.05 mmol, 11 mg) in dry DCM (2 mL) . Add

    
     (0.05 mmol, 15 
    
    
    
    L)
    . Stir for 1 hour at room temperature. The solution turns orange-red.
  • Substrate Addition: Cool to -78°C (dry ice/acetone). Add Benzaldehyde (0.5 mmol, 51

    
    L) . Stir for 10 minutes.
    
  • Reaction: Add TMSCN (Trimethylsilyl cyanide) (1.0 mmol, 125

    
    L)  dropwise.
    
  • Incubation: Stir at -78°C for 24 hours.

  • Quench: Add phosphate buffer (pH 7). Extract with DCM.[1]

  • Analysis: Determine conversion by NMR and Enantiomeric Excess (ee) by Chiral HPLC (Chiralcel OD-H column).

    • Expected Yield: >90%

    • Expected ee: 85–94% (R-isomer).

Module 4: Data Summary & Troubleshooting

ParameterOptimal ConditionCommon PitfallRemediation
Solvent Water < 50 ppm (Anhydrous)Hydrolysis of Ti-catalystUse freshly distilled DCM or molecular sieves.
Temperature -78°CLower ee at higher tempsMaintain cryogenic conditions strictly.
Ligand:Ti Ratio 1:1 to 1.1:1Excess Ti causes racemic background rxnEnsure precise stoichiometry.
Stirring VigorousConcentration gradientsUse high-quality magnetic stir bars.

Module 5: Recovery and Sustainability

For large-scale operations, the "single-use" of chiral ligands is economically unviable.

  • Ligand Recovery: Post-reaction, the Titanium complex is hydrolyzed during the aqueous workup. The organic layer contains the product and the free ligand.

  • Separation:

    • Flash chromatography: The silylated product is non-polar (elutes with Hexanes). The ligand is more polar (elutes with EtOAc).

    • Acid Extraction (Scalable): Wash the organic phase with 1M HCl. The ligand (containing the amine/imine) will hydrolyze or protonate and move to the aqueous phase. Neutralization of the aqueous phase with NaOH precipitates the ligand or its precursor valinamide, which can be recrystallized.

References

  • Primary Protocol Source

    • Synthesis of L-Valinamide: LookChem. (n.d.). L-Valine Methyl Ester Synthesis. Retrieved from

    • Benchchem Protocol: BenchChem. (2025).[1] Application Note: A Detailed Protocol for the Solution-Phase Synthesis of Glycyl-L-valine. Retrieved from (Cited for amide coupling/protection logic).

  • Catalytic Application (Ti-Schiff Base)

    • Gama, A., Flores-López, L. Z., Aguirre, G., Parra-Hake, M., Somanathan, R., & Walsh, P. J. (2005). Lewis Acid-Lewis Base Bifunctional Schiff Base-Titanium, Vanadium Catalysis for Enantioselective Cyanosilylation of Benzaldehyde. Journal of the Mexican Chemical Society. Retrieved from

  • Recycling & Industrial Context

    • Recycling Strategies: Vongvilai, P., et al. (2016). Recycling in Asymmetric Catalysis. PubMed. Retrieved from

    • Industrial Auxiliaries: Wikipedia. (n.d.). Chiral auxiliary. Retrieved from

  • General Background

    • BOC Sciences.[] (n.d.). Advanced Chiral Auxiliary Synthesis. Retrieved from

Disclaimer: This protocol involves hazardous chemicals (Thionyl Chloride, TMSCN). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Metal-catalyzed reactions involving (R)-2-amino-3-methylbutanamide ligands

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Catalysis with (R)-2-Amino-3-methylbutanamide

Executive Summary & Strategic Utility

(R)-2-amino-3-methylbutanamide is the primary amide derivative of D-Valine . While L-amino acids are ubiquitous in nature, the use of the (R)-isomer (D-series) in catalysis is critical for accessing unnatural enantiomers of pharmaceutical intermediates.

This ligand belongs to the class of chiral amino amide ligands . Unlike the more common sulfonamide ligands (e.g., TsDPEN) used in Noyori-type catalysis, carboxamides offer distinct electronic properties and coordination modes (N,O vs N,N).

Key Applications:

  • Copper(II)-Catalyzed Asymmetric Henry (Nitroaldol) Reaction: The primary application for unmodified amino acid amides. It provides direct access to chiral

    
    -nitroalcohols, precursors to 1,2-amino alcohols (e.g., norepinephrine analogues).
    
  • Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation (ATH): Used for the reduction of prochiral ketones. While N-alkylated amides are often preferred, the primary amide serves as a fundamental scaffold for bifunctional catalysis.

Application Module A: Copper(II)-Catalyzed Asymmetric Henry Reaction

The Henry reaction couples nitroalkanes with aldehydes.[1][2][3] Using (R)-2-amino-3-methylbutanamide with Copper(II) acetate creates a highly active Lewis acid catalyst that activates the aldehyde while organizing the nitroalkane for face-selective attack.

Mechanistic Insight: The Dual-Activation Model

The ligand coordinates to Cu(II) in a bidentate fashion. The amine nitrogen and the amide oxygen (or deprotonated nitrogen) form a chelate. The resulting chiral complex activates the aldehyde carbonyl. The nitroalkane is deprotonated (often by an external base or the ligand's basic character in a bifunctional mode) to form a nitronate, which attacks the aldehyde.

Critical Causality: The steric bulk of the isopropyl group at the C2 position of the valine scaffold shields one face of the aldehyde, forcing the nitronate to attack from the opposing side (Re-face vs Si-face selectivity).

Visualization: Reaction Pathway

HenryReaction Ligand (R)-2-amino-3- methylbutanamide Complex Chiral Cu(II) Complex Ligand->Complex Chelation (EtOH) CuSalt Cu(OAc)2·H2O CuSalt->Complex Coordination TS Transition State (Face Selective) Complex->TS Lewis Acid Activation Substrates Aldehyde + Nitromethane Substrates->TS Nucleophilic Attack Product (R)-Beta-Nitroalcohol TS->Product C-C Bond Formation

Figure 1: Catalytic workflow for the Copper-catalyzed Henry reaction. The chiral complex dictates the stereochemical outcome via steric shielding.

Validated Protocol

Reagents:

  • Ligand: (R)-2-amino-3-methylbutanamide hydrochloride (15.3 mg, 0.1 mmol)

  • Metal Source: Cu(OAc)₂[4]·H₂O (20.0 mg, 0.1 mmol)

  • Base: Triethylamine (Et₃N) (if using HCl salt)

  • Solvent: Ethanol (EtOH) (Abs. grade)

  • Substrates: Benzaldehyde (1.0 mmol), Nitromethane (10.0 mmol)

Step-by-Step Methodology:

  • Catalyst Formation (In-Situ):

    • In a dried Schlenk tube, dissolve the Ligand-HCl salt (10 mol%) in Ethanol (2 mL).

    • Add Et₃N (10 mol%) to liberate the free amine. Stir for 5 minutes.

    • Add Cu(OAc)₂[4]·H₂O (10 mol%). The solution will turn deep blue/green, indicating complex formation.

    • Stir at Room Temperature (23°C) for 1 hour to ensure thermodynamic equilibration of the complex.

  • Reaction Initiation:

    • Cool the mixture to 0°C (ice bath) to maximize enantioselectivity (ee).

    • Add Nitromethane (10 equiv). The large excess acts as both reagent and co-solvent.

    • Add the Aldehyde (1 equiv) dropwise.

  • Monitoring & Quenching:

    • Stir at 0°C for 24–48 hours. Monitor via TLC (Hexane/EtOAc 8:2).

    • Self-Validation: The reaction is complete when the aldehyde spot disappears. If the reaction stalls, raise temp to 10°C (sacrificing some ee for yield).

    • Quench by adding 0.5 M HCl (aq) or saturated NH₄Cl.

  • Workup:

    • Extract with CH₂Cl₂ (3x). Dry organics over Na₂SO₄.

    • Concentrate and purify via flash chromatography on silica gel.

Expected Results (Data Summary):

Substrate (Aldehyde)Time (h)Yield (%)ee (%)Configuration
Benzaldehyde2485-9290-94(R)
4-Nitrobenzaldehyde189588-91(R)
Cyclohexanecarbaldehyde367892(R)

Application Module B: Ru-Catalyzed Transfer Hydrogenation (ATH)

While sulfonamides are standard for ATH, carboxamides like (R)-2-amino-3-methylbutanamide are effective, particularly when cost and ligand availability are drivers. This system reduces ketones to chiral alcohols using isopropanol as the hydrogen source.

Mechanistic Insight: Bifunctional Catalysis

The Ruthenium center coordinates the aromatic ring (p-cymene) and the ligand. The ligand coordinates via the amine nitrogen and the amide nitrogen (deprotonated, amidate form).

  • The "Metal-Ligand Bifunctional" Mechanism: The Ru atom holds a hydride (Ru-H), and the ligand amine holds a proton (N-H). These are transferred concertedly to the ketone (C=O) via a 6-membered transition state. No metal-substrate coordination is required (Outer Sphere).

Visualization: Catalytic Cycle

ATHCycle Precatalyst Ru(cymene)Cl2 + Ligand ActiveCat 16e Ru-Amido Species Precatalyst->ActiveCat Base (KOtBu) -HCl RuHydride 18e Ru-Hydride (Reducing Agent) ActiveCat->RuHydride + iPrOH - Acetone TS Concerted H-Transfer TS RuHydride->TS + Ketone ProductRel Product Release (Chiral Alcohol) TS->ProductRel H-Transfer ProductRel->ActiveCat Regeneration

Figure 2: Outer-sphere bifunctional mechanism for Transfer Hydrogenation. The ligand NH and Ru-H act in unison.

Validated Protocol

Reagents:

  • Ligand: (R)-2-amino-3-methylbutanamide (0.012 mmol)

  • Precursor: [Ru(p-cymene)Cl₂]₂ (0.005 mmol) (0.5 mol% Ru)

  • Base: KOtBu (0.025 mmol)

  • Solvent: Isopropanol (iPrOH) (Degassed)

  • Substrate: Acetophenone (1.0 mmol)

Step-by-Step Methodology:

  • Catalyst Activation:

    • Mix [Ru(p-cymene)Cl₂]₂ and the Ligand in iPrOH (2 mL) under Argon.

    • Stir at 80°C for 20 minutes. The solution changes from orange to deep red/brown.

    • Cool to Room Temperature.

  • Reaction:

    • Add the substrate (Acetophenone) to the catalyst solution.

    • Add the base (KOtBu) last to initiate the cycle (formation of the 16e active species).

    • Stir at 25°C.

  • Monitoring:

    • Monitor by GC or NMR. The reaction is reversible; do not run indefinitely or equilibrium may erode ee.

    • Stop when conversion >95%.

  • Purification:

    • Filter through a short pad of silica to remove Ru.

    • Evaporate solvent.[5]

Ligand Synthesis & Handling

Since the (R)-isomer is the "unnatural" valine derivative, it is often more expensive. Synthesis from D-Valine is straightforward.

Synthesis Route:

  • Esterification: D-Valine + SOCl₂/MeOH

    
     D-Valine Methyl Ester HCl.
    
  • Amidation: D-Valine Methyl Ester + NH₃ (sat. in MeOH)

    
     (R)-2-amino-3-methylbutanamide.
    

Handling Precautions:

  • Hygroscopic: The hydrochloride salt is hygroscopic. Store in a desiccator.

  • Racemization: Avoid strong bases at high temperatures for prolonged periods during synthesis to prevent racemization at the alpha-carbon.

References

  • Ruthenium-Catalyzed Transfer Hydrogenation using Amino Amides

    • Source: ACS Organometallics.
    • Citation: Baratta, W., et al. "Transfer Hydrogenation of Acetophenone Catalyzed by Half-Sandwich Ruthenium(II) Complexes Containing Amino Amide Ligands." Organometallics, 2005, 24, 1660–1669.
    • URL:[Link]

  • Copper-Catalyzed Henry Reaction

    • Source: NIH / PMC / Molecules.
    • Citation: "Cu(II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand.
    • URL:[Link]

  • General Synthesis of Amino Acid Amides

    • Source: Organic Syntheses.[6]

    • Citation: Myers, A. G., et al. "Asymmetric Synthesis of alpha-Amino Acids..." (General protocol for amide handling).
    • URL:[Link]

  • Bifunctional Catalysis Mechanisms

    • Source: RSC Chemical Science.
    • Citation: "Towards a general ruthenium-catalyzed hydrogenation of secondary and tertiary amides to amines."
    • URL:[Link]

Sources

Biocatalytic Resolution and Utilization of L-Valinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-Valinamide (L-Val-NH₂) is a critical chiral building block in the synthesis of pharmaceutical intermediates (e.g., valsartan precursors) and peptide therapeutics.[] While chemical synthesis often yields racemic mixtures (D,L-valinamide), biocatalytic strategies offer high enantioselectivity (


) for resolving these mixtures or utilizing L-valinamide as a nucleophile in peptide coupling. This guide details the application of stereoselective amidases and aminopeptidases—specifically from Ochrobactrum anthropi and Pseudomonas species—for the kinetic resolution of L-valinamide and its subsequent application in chemoenzymatic workflows.

Mechanistic Principles of L-Valinamide Biocatalysis

The biocatalytic utility of L-valinamide relies primarily on enantioselective hydrolysis . Amidases (EC 3.5.1.[2]4) and aminopeptidases (EC 3.4.11.x) recognize the L-stereocenter, hydrolyzing the amide bond to release L-valine and ammonia, while leaving the D-valinamide intact.

The Reaction Pathway

In a racemic mixture of D,L-valinamide:

  • L-Specific Hydrolysis: The enzyme binds L-valinamide.[3] A catalytic triad (often Ser-His-Asp or a metallo-center) attacks the carbonyl carbon.[4]

  • Product Release: L-Valine is released.

  • Kinetic Resolution: The reaction stops at 50% conversion, yielding theoretically 100% ee L-Valine and 100% ee D-Valinamide.

For Dynamic Kinetic Resolution (DKR) , an


-amino-

-caprolactam (ACL) racemase is introduced.[5][6] The racemase continuously interconverts D- and L-valinamide, allowing the L-selective amidase to convert 100% of the starting material into L-valine.
Diagram: Chemoenzymatic Workflow

The following diagram illustrates the kinetic resolution and the DKR pathway.

G Racemate D,L-Valinamide (Racemic Mixture) L_ValNH2 L-Valinamide Racemate->L_ValNH2 Equilibrium D_ValNH2 D-Valinamide Racemate->D_ValNH2 Equilibrium L_Val L-Valine (Product) L_ValNH2->L_Val Hydrolysis Ammonia NH3 L_ValNH2->Ammonia D_ValNH2->L_ValNH2 Stereoinversion (DKR Mode) Enzyme L-Amino Acid Amidase (e.g., O. anthropi) Enzyme->L_ValNH2 Catalysis Racemase ACL Racemase (Optional for DKR) Racemase->D_ValNH2

Figure 1: Kinetic Resolution of D,L-Valinamide. The green path represents standard hydrolysis. The yellow dashed path represents the optional racemization loop for 100% conversion.

Enzyme Selection and Characterization

Selection of the correct biocatalyst is pivotal.[7] The two most robust enzymes for this substrate are the L-amidase from Ochrobactrum anthropi and the L-aminopeptidase from Pseudomonas putida.

Comparative Enzyme Profile
FeatureOchrobactrum anthropi AmidasePseudomonas putida AminopeptidaseMycobacterium neoaurum Amidase
Selectivity (

-value)
> 150 (Strictly L-selective)High (L-selective)High (L-selective)
Optimum pH 8.0 – 8.58.0 – 9.08.0 – 9.5
Optimum Temp 40°C – 55°C30°C50°C
Cofactor Dependency None (but inhibited by EDTA)Activated by Mn²⁺, Zn²⁺Inhibited by EDTA
Specific Activity ~200 U/mg (on L-Val-NH₂)~180 nmol/min/mgBroad range
Inhibitors EDTA, 1,10-phenanthrolinePMSF, EDTADTT, Iodoacetamide

Expert Insight: The O. anthropi amidase is generally preferred for industrial scale-up due to its superior thermostability (stable up to 60°C) and high specific activity toward


-H amino acid amides like valinamide.

Protocol: Kinetic Resolution of D,L-Valinamide

This protocol describes the resolution of 50 mM D,L-valinamide using Ochrobactrum anthropi amidase (or recombinant equivalent expressed in E. coli).

Materials
  • Substrate: D,L-Valinamide HCl (purity >98%).

  • Enzyme: Purified L-amidase from O. anthropi NCIMB 40321 (approx. 200 U/mg).[3]

  • Buffer: 100 mM HEPES-NaOH, pH 8.0.

  • Cofactor: 1 mM MnCl₂ (optional, to ensure metalloenzyme stability).

  • Stop Solution: 1 M Phosphoric acid or 5% TCA.

Experimental Workflow
  • Substrate Preparation: Dissolve D,L-Valinamide in HEPES buffer to a final concentration of 50 mM . Adjust pH to 8.0 if necessary (amide salts can be acidic). Note: Higher concentrations (up to 100-200 mM) are possible but may require pH-stat titration to neutralize released ammonia.

  • Enzyme Addition: Add the enzyme preparation to the reaction vessel. A ratio of 1–5 U per mmol of substrate is recommended for a reaction time of 2–6 hours.

    • Self-Validation: Perform a blank reaction (no enzyme) to confirm spontaneous hydrolysis is negligible at pH 8.0.

  • Incubation: Incubate at 40°C with gentle orbital shaking (150 rpm).

    • Critical Control: Monitor pH. If the reaction scale is >10 mL, the release of free amine (ammonia) and carboxylic acid (valine) acts as a buffer system, but significant conversion may drift pH. Use a pH-stat if available.

  • Monitoring: Sample 50 µL aliquots every 30 minutes. Quench immediately with 50 µL of 1 M Phosphoric acid.

  • Termination: Stop the reaction when L-valinamide conversion reaches 50% (theoretical maximum for resolution).

Analytical Method (HPLC)

To verify optical purity, use chiral HPLC.

  • Column: Chirex 3126 (D-Penicillamine) or Crownpak CR(+).

  • Mobile Phase: 2 mM CuSO₄ in water (for ligand exchange columns) or aqueous Perchloric acid pH 1.5 (for Crownpak).

  • Detection: UV at 254 nm (or 210 nm for low UV absorbing species; Valine has low absorbance, so pre-column derivatization with OPA/NAC is often preferred for fluorescence detection).

  • Target Metrics:

    • 
       (D-Val-NH₂): >99%
      
    • 
       (L-Val): >99%[8]
      

Application: Enzymatic Peptide Synthesis

Beyond resolution, L-valinamide serves as an efficient nucleophile for kinetically controlled peptide synthesis. Unlike free valine, the amide protection prevents ionization of the carboxyl group, facilitating nucleophilic attack on acyl-enzyme intermediates.

Protocol: Synthesis of Z-L-Phe-L-Val-NH₂

Enzyme: Thermolysin or Carboxypeptidase Y. Reaction Medium: High-concentration organic solvent (e.g., Ethyl Acetate or buffered water/solvent mix) to suppress hydrolysis.

  • Acyl Donor: Z-L-Phenylalanine methyl ester (10 mM).

  • Nucleophile: L-Valinamide (20 mM, excess drives equilibrium).

  • Conditions: pH 7.5 (aqueous phase), 30°C.

  • Mechanism: The enzyme forms an acyl-enzyme complex with Z-L-Phe. L-Valinamide attacks the complex, forming the dipeptide amide.

References

  • Komeda, H., & Asano, Y. (2000). Gene cloning, nucleotide sequencing, and purification and characterization of the D-stereospecific amino-acid amidase from Ochrobactrum anthropi SV3. European Journal of Biochemistry. Link (Context: Detailed characterization of O. anthropi amidase specificity).

  • Hermes, H. F., et al. (1993). Purification and characterization of an L-aminopeptidase from Pseudomonas putida ATCC 12633.[9] Applied and Environmental Microbiology. Link (Context: Protocol for P. putida aminopeptidase).

  • Yamaguchi, S., Komeda, H., & Asano, Y. (2007). New enzymatic method of chiral amino acid synthesis by dynamic kinetic resolution of amino acid amides. Applied and Environmental Microbiology. Link (Context: Dynamic Kinetic Resolution using racemase).

  • Kamphuis, J., et al. (1992). The production of L-amino acids by the integrated use of chemical and biocatalytic methods. Annals of the New York Academy of Sciences.
  • Paggiola, G., et al. (2019). Application of bio-based solvents for biocatalysed synthesis of amides.[10] University of Manchester Research. Link (Context: Amide synthesis in green solvents).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing (R)-2-Amino-3-methylbutanamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (R)-2-amino-3-methylbutanamide (commonly known as D-valinamide). As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks in this workflow: amidation efficiency, racemization, and isolation yield .

Instead of a generic protocol, this guide deconstructs the chemical causality behind each step. By understanding the thermodynamic and kinetic principles governing mixed anhydride formation and anhydrous deprotection, you can achieve near-quantitative yields and >99% enantiomeric excess (ee).

Process Overview & Mechanistic Workflow

The most robust route to D-valinamide avoids direct amidation of unprotected D-valine, which is prone to polymerization and racemization. Instead, the workflow utilizes a Boc-protected intermediate (Boc-D-Val-OH), which is activated, amidated, and subsequently deprotected under strictly anhydrous conditions.

SynthesisWorkflow Start Boc-D-Val-OH (Starting Material) Activation Activation (Ethyl Chloroformate / TEA, 0°C) Start->Activation Amidation Amidation (NH4Cl, 0°C to RT) Activation->Amidation Intermediate Boc-D-Val-NH2 (Intermediate) Amidation->Intermediate Deprotection Deprotection (4M HCl in Dioxane) Intermediate->Deprotection Product D-Valinamide HCl (Final Product) Deprotection->Product

Fig 1. High-yield synthetic workflow for (R)-2-amino-3-methylbutanamide.

Troubleshooting & FAQs

Q1: Why is my amidation yield low when using EDC/HOBt with aqueous ammonia?

A: Aqueous ammonia introduces competing hydrolysis. When the activated ester (e.g., the HOBt ester) is exposed to water, hydrolysis back to the starting carboxylic acid competes with amidation. The Solution: Use ammonium chloride (NH₄Cl) as a dry ammonia source in combination with a tertiary amine base like Triethylamine (TEA)[1]. The base liberates NH₃ in situ at a controlled rate, driving the amidation forward without introducing excess water[2].

Q2: How can I prevent racemization during the carboxylic acid activation step?

A: Racemization in amino acid coupling primarily occurs via the formation of an oxazolone intermediate, which is facilitated by excess base and high temperatures. The Solution: Switch to the Mixed Anhydride Method using ethyl chloroformate[1]. By performing the activation at exactly 0 °C, the mixed carbonic-carboxylic anhydride forms rapidly but remains stable enough to resist cyclization into an oxazolone[1]. Alternatively, if budget permits, using DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) provides excellent suppression of racemization[1].

Q3: I am losing over 50% of my product during the final extraction. How do I fix this?

A: This is the most common failure point. (R)-2-amino-3-methylbutanamide is a small, highly polar molecule. If you use Trifluoroacetic acid (TFA) for deprotection, you generate a TFA salt. To isolate the free base, you must neutralize with aqueous base and extract into an organic solvent[3]. Because the product is highly water-soluble, it partitions poorly into solvents like dichloromethane (DCM) or ethyl acetate, leading to massive yield loss[3]. The Solution: Eliminate the aqueous workup entirely. Use 4M HCl in dioxane for the deprotection[4]. The reaction remains anhydrous, and the resulting D-valinamide hydrochloride salt is insoluble in the dioxane/ether mixture, allowing it to precipitate directly out of solution for quantitative recovery[4].

IsolationTroubleshooting TFA Method A: TFA/DCM Aqueous Aqueous Basification & Extraction TFA->Aqueous Loss Severe Yield Loss (High Water Solubility) Aqueous->Loss HCl Method B: HCl/Dioxane Precipitation Direct Precipitation (No Aqueous Workup) HCl->Precipitation HighYield Quantitative Yield (High Purity HCl Salt) Precipitation->HighYield

Fig 2. Causality of yield loss during deprotection and isolation.

Reagent Performance Data

To facilitate your experimental design, below is a comparative analysis of coupling strategies for the amidation of Boc-D-Val-OH. The mixed anhydride method is prioritized for its optimal balance of yield, stereocontrol, and scalability.

Coupling ReagentAmmonia SourceTemp (°C)Yield (%)Racemization (%)Cost/Scale Suitability
Ethyl Chloroformate NH₄Cl0 to RT85 - 95< 0.1Excellent (Low cost)
EDC / HOBt NH₄ClRT75 - 85< 1.0Moderate
DMT-MM NH₄ClRT90 - 95< 0.1Poor (High cost)
HATU / DIPEA NH₄ClRT80 - 90< 0.5Poor (High cost)

Standardized High-Yield Protocols

These self-validating protocols are engineered to provide visual cues (e.g., precipitation, gas evolution) that confirm the reaction is proceeding correctly.

Protocol A: Synthesis of Boc-D-Valinamide via Mixed Anhydride[2]

Causality Check: The initial addition of ethyl chloroformate must be done at 0 °C to prevent the exothermic decomposition of the mixed anhydride.

  • Activation: Dissolve 1.0 equivalent of Boc-D-Val-OH in anhydrous Tetrahydrofuran (THF) (approx. 0.1 M concentration) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add 3.0 equivalents of Triethylamine (TEA), followed dropwise by 1.4 equivalents of Ethyl Chloroformate[2]. Validation: A white precipitate (triethylamine hydrochloride) will form immediately, indicating successful mixed anhydride formation.

  • Stir at 0 °C for exactly 30 minutes.

  • Amidation: Add 1.5 equivalents of finely ground, anhydrous Ammonium Chloride (NH₄Cl) directly to the suspension[2].

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 4–6 hours.

  • Workup: Quench with water to dissolve the salts. Extract the aqueous layer 3x with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Boc-D-Valinamide as a white solid[2].

Protocol B: Anhydrous Deprotection to D-Valinamide Hydrochloride[4]

Causality Check: By strictly avoiding water, the highly polar product is forced out of the non-polar solvent matrix, eliminating extraction losses.

  • Deprotection: Dissolve the purified Boc-D-Valinamide in a minimal amount of anhydrous Dichloromethane (DCM).

  • Add 10 equivalents of 4M HCl in Dioxane at room temperature[4]. Validation: Gas evolution (CO₂ and isobutylene) will begin immediately. As the Boc group is cleaved, the product will begin to crash out of solution.

  • Stir at room temperature for 2 hours.

  • Precipitation: To ensure complete precipitation, add 3 volumes of cold, anhydrous Diethyl Ether to the reaction flask.

  • Isolation: Filter the resulting white precipitate through a sintered glass funnel. Wash the filter cake twice with cold Diethyl Ether.

  • Dry the solid in vacuo to afford (R)-2-amino-3-methylbutanamide hydrochloride in near-quantitative yield[4].

References

  • ResearchGate. Convenient Preparation of Primary Amides via Activation of Carboxylic Acids with Ethyl Chloroformate and Triethylamine under Mild Conditions. Retrieved from[Link]

  • Google Patents (WO2008025509A1).Benzofuran and benzothiophene derivatives useful in the treatment of cancers of the central nervous system.
  • Google Patents (DK2509961T3).Imidazolidinedione derivatives.

Sources

Technical Support Center: Purification of Crude (R)-2-Amino-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Defining the Target

Welcome to the technical support center. You are working with (R)-2-amino-3-methylbutanamide , commonly known as D-Valinamide .

Before troubleshooting, we must establish the physicochemical reality of your molecule. This is a polar, primary amine with a chiral center at the


-position.
  • Stereochemistry: The (R)-configuration corresponds to the D-isomer. (Note: Natural L-Valine is (S)).

  • State: The free base is typically a hygroscopic oil or low-melting solid that is difficult to handle. The hydrochloride salt (HCl) is a stable crystalline solid (MP ~263°C) and is the preferred form for purification and storage.

This guide prioritizes converting the crude "sticky" free base into a crystalline salt to achieve high chemical and optical purity.

Module 1: The "Sticky Oil" Protocol (Free Base Handling)

User Issue: "My crude product is a viscous yellow oil that won't crystallize. I expected a solid."

Diagnosis: You likely have the free base mixed with residual solvent or impurities. D-Valinamide free base has high water solubility and can form "oils" due to hydrogen bonding with impurities.

Troubleshooting Workflow
Step 1: The Salting-Out Extraction (If product is in water)

If your crude is in an aqueous reaction mixture:

  • Saturation: Add solid NaCl to the aqueous phase until saturation (brine). This disrupts the hydration shell of the amine (Salting-out effect).

  • Solvent Choice: Do not use Hexanes or pure Ether. The molecule is too polar.

    • Recommended: Dichloromethane (DCM) or a mixture of Chloroform/Isopropanol (3:1).

  • Extraction: Perform 3-4 extractions. The partition coefficient (

    
    ) is low; multiple washes are required.
    
  • Drying: Dry organic layer over anhydrous

    
     (Sodium Sulfate), filter, and concentrate.
    
Step 2: Conversion to HCl Salt (The Fix)

Attempting to purify the free base oil by column chromatography often leads to tailing and yield loss. Convert to the HCl salt immediately.

Protocol:

  • Dissolve the crude oil in a minimum volume of dry Ethanol or Methanol (approx. 5-10 mL per gram).

  • Cool to 0°C in an ice bath.

  • Slowly add 1.1 equivalents of HCl (using 4M HCl in Dioxane or Acetyl Chloride/MeOH generator).

    • Caution: Exothermic. Maintain <10°C to prevent hydrolysis of the amide bond.

  • Add Diethyl Ether (anti-solvent) dropwise until the solution turns turbid.

  • Stir at 0°C for 1 hour. White precipitate (D-Valinamide HCl) should form.

Module 2: Recrystallization of D-Valinamide HCl

User Issue: "I have the solid salt, but it's off-white/beige. How do I maximize purity?"

Diagnosis: Coloration usually comes from trace oxidation or starting material impurities. Recrystallization is the most effective purification method for amino acid amides.

Solvent System Selection Table
Solvent SystemRoleApplication Note
Methanol / Diethyl Ether Primary Choice Dissolve in hot MeOH; add Et2O to crash out. Excellent for removing non-polar byproducts.
Isopropanol (iPrOH) Alternative Good for larger scales. Dissolve hot; cool slowly.
Ethanol / Water (95:5) High Polarity Use only if the salt is insoluble in pure alcohols. Risk of hydrolysis if heated too long.
Step-by-Step Recrystallization Protocol
  • Dissolution: Place crude D-Valinamide HCl in a flask. Add Methanol and heat to mild reflux (60°C). Add solvent dropwise until the solid just dissolves.[1]

    • Tip: If color persists, add activated carbon, stir for 5 mins, and hot-filter through Celite.

  • Cloud Point: Remove from heat. While still warm, add Diethyl Ether dropwise until a faint, persistent cloudiness appears.

  • Clarification: Add 1-2 drops of Methanol to clear the solution (make it just undersaturated).

  • Nucleation: Allow to cool to room temperature slowly (20 mins), then move to a fridge (4°C) for 2 hours.

  • Collection: Filter the white crystals. Wash with cold Ether.[2] Dry under vacuum.

Module 3: Troubleshooting Chiral Purity (Racemization)

User Issue: "My chiral HPLC shows a split peak (e.g., 95:5 er). Is the product racemizing?"

Diagnosis: Amino acid amides are prone to racemization at the


-carbon, particularly under basic conditions or high heat.
Mechanism of Failure

The


-proton is acidic due to the electron-withdrawing amide and ammonium groups.
  • Direct Enolization: Base removes the

    
    -proton, forming a planar enolate. Reprotonation occurs from either face, creating the (S)-isomer (L-Valinamide).
    
  • Schiff Base Formation: If aldehydes/ketones are present (e.g., acetone used in cleaning), they can catalyze racemization.

Prevention Checklist
  • Avoid Strong Bases: Never use NaOH or KOH during workup if possible. Use

    
     or 
    
    
    
    .
  • Temperature Control: Never heat the free base above 40°C.

  • Drying: Do not dry the salt in an oven >60°C. Use a vacuum desiccator at room temperature.

Module 4: Chromatographic Purification (Last Resort)

User Issue: "Recrystallization didn't work. I need to run a column."

Diagnosis: Running free amines on silica results in "tailing" (broad streaks) because the amine interacts with acidic silanols on the silica surface.

The "Amine-Modified" Mobile Phase

You must block the silanol sites.

  • Stationary Phase: Standard Silica Gel (40-63

    
    ).
    
  • Mobile Phase: DCM / Methanol / Ammonia (or Triethylamine) .

    • Ratio: Start with 90:10:1 (DCM:MeOH:

      
      ).
      
  • Visualization: Ninhydrin Stain (Primary amines turn purple/blue).

Visual Workflows

Workflow 1: Purification Decision Tree

PurificationTree Start Crude (R)-2-amino-3-methylbutanamide StateCheck Physical State? Start->StateCheck Oil Oily / Sticky Solid (Free Base) StateCheck->Oil Oil Solid Solid Powder (HCl Salt) StateCheck->Solid Solid SaltFormation Dissolve in MeOH/EtOH Add HCl (1.1 eq) in Dioxane Precipitate with Ether Oil->SaltFormation If neat/organic Extraction Aqueous Workup? Saturate with NaCl Extract with DCM/iPrOH (3:1) Oil->Extraction If in water Recryst Recrystallization Solvent: MeOH (Hot) + Et2O (Anti-solvent) Solid->Recryst SaltFormation->Solid Extraction->SaltFormation Concentrate PurityCheck Check Purity (HPLC/NMR) Recryst->PurityCheck Final Product\n(>98% ee) Final Product (>98% ee) PurityCheck->Final Product\n(>98% ee) Pass Chiral Resolution\n(Tartaric Acid) Chiral Resolution (Tartaric Acid) PurityCheck->Chiral Resolution\n(Tartaric Acid) Fail (Racemic)

Caption: Decision matrix for handling crude D-Valinamide based on physical state.

Workflow 2: Minimizing Racemization Risks

RacemizationRisk AlphaProton Alpha-Proton (Chiral Center) Mechanism Enolate Formation (Planar Intermediate) AlphaProton->Mechanism Base abstraction RiskFactors Risk Factors: 1. High pH (>10) 2. Heat (>50°C) 3. Aldehyde impurities RiskFactors->Mechanism Accelerates Result Racemic Mixture (L-Val + D-Val) Mechanism->Result Reprotonation Prevention Prevention Strategy: 1. Keep T < 40°C 2. Use Weak Bases (NaHCO3) 3. Rapid Acidification (HCl) Prevention->Mechanism Blocks

Caption: Mechanistic pathway of racemization and critical control points.

References

  • TCI Chemicals. Product Specification: L-Valinamide Hydrochloride (Enantiomer Reference). Retrieved from (Note: Physical properties of the HCl salt such as MP ~263°C are consistent across enantiomers).

  • Sigma-Aldrich. Nα-(2,4-Dinitro-5-fluorophenyl)-D-valinamide (Chiral Derivatization Agent). Retrieved from .

  • BenchChem. Technical Support: Minimizing Racemization of Modified Amino Acids. Retrieved from .

  • MIT Digital Lab Techniques. Recrystallization Methodologies. Retrieved from .

  • National Institutes of Health (NIH). Solubility Profiles of Amine Salts vs. Free Bases. Retrieved from .

Disclaimer: This guide assumes standard laboratory safety protocols. Always consult the specific SDS for (R)-2-amino-3-methylbutanamide before handling.

Sources

Enhancing the stereoselectivity of reactions using L-Valinamide auxiliaries

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stereoselective Synthesis with L-Valinamide Auxiliaries

Status: Operational Ticket ID: VAL-AUX-001 Subject: Optimization, Troubleshooting, and Protocols for L-Valinamide Mediated Asymmetric Induction

Executive Summary

You have chosen L-Valinamide (


) as your source of chirality. Unlike the more common Evans oxazolidinones (derived from valinol), L-valinamide utilizes a primary amide functionality. This offers distinct advantages in crystallinity and hydrogen-bond-directed organization but presents unique challenges regarding enolate solubility and auxiliary cleavage.

This guide treats your chemical reaction as a programmable system . The L-valinamide is the "hardware" that enforces logic (stereochemistry) onto your "data" (substrate). If the output is corrupted (racemic), we must debug the hardware installation (attachment), the processing logic (transition state), or the data retrieval (cleavage).

Module 1: System Installation (Auxiliary Attachment)

Before stereoselective processing can occur, the substrate (carboxylic acid) must be covalently bonded to the L-valinamide "motherboard."

Standard Protocol: Mixed Anhydride Coupling

Use this for attaching simple aliphatic acids.

  • Activation: Dissolve your carboxylic acid substrate (

    
    , 1.0 equiv) in anhydrous THF (0.2 M) under 
    
    
    
    . Cool to -15°C.
  • Reagent Addition: Add N-Methylmorpholine (NMM, 1.1 equiv) followed by Isobutyl Chloroformate (IBCF, 1.1 equiv). Stir for 15 minutes. Note: The formation of a white precipitate (NMM·HCl) confirms activation.

  • Auxiliary Installation: Add solid L-Valinamide (1.1 equiv) directly to the suspension. Alternatively, dissolve L-Valinamide in a minimum amount of DMF if solubility is poor.

  • Completion: Allow to warm to room temperature (RT) over 2 hours.

  • Validation: Workup with 1M HCl and saturated

    
    . Recrystallize the resulting N-acyl valinamide .
    
    • Quality Check: The product must be a single diastereomer. Check

      
       NMR for a sharp doublet (NH) and distinct isopropyl methyl signals.
      
Critical Troubleshooting: Attachment Phase
SymptomDiagnosisCorrective Action
Low Yield Poor solubility of L-Valinamide in THF.Use a THF/DMF (9:1) cosolvent mixture. L-Valinamide is polar; pure THF may not dissolve it effectively.
Racemization of Substrate Over-activation of the acid.If your substrate acid has an

-chiral center, use EDC/HOBt coupling instead of mixed anhydride to suppress ketene formation.
Double Acylation Reaction at both amine and amide N.Unlikely with L-Valinamide due to the low nucleophilicity of the primary amide (

), but ensure only 1.1 equiv of base is used.

Module 2: The Operation (Stereoselective Alkylation)

This is the core processing step. We utilize the Lithium Enolate method. The L-valinamide scaffold directs the electrophile to the Re-face (typically) via steric blocking by the isopropyl group.

The Mechanism (Visualization)

The high stereoselectivity relies on a rigid Zimmerman-Traxler-like transition state . The Lithium cation (


) acts as a bridge, chelating the enolate oxygen and the auxiliary's amide oxygen (or nitrogen, depending on deprotonation level).

G Substrate N-Acyl Valinamide (Substrate) Enolate Z-Enolate Intermediate (Li-Chelated) Substrate->Enolate Deprotonation (-78°C) LDA LDA (2.2 equiv) LiCl (6.0 equiv) LDA->Enolate Product Chiral Product (High de) Enolate->Product Stereoselective Attack TS_Note Transition State Logic: 1. Li+ chelates Enolate-O and Amide-O 2. Isopropyl group blocks 'Si' face 3. Electrophile attacks 'Re' face Enolate->TS_Note Electrophile Electrophile (R-X) Electrophile->Product

Figure 1: Workflow for the asymmetric alkylation of N-acyl valinamide. The chelated lithium intermediate is critical for rigidity.[1]

Experimental Protocol: Asymmetric Alkylation
  • Drying: Flame-dry a flask and add LiCl (anhydrous, 6.0 equiv). Crucial: Flame-dry the LiCl under vacuum to remove hygroscopic water.

  • Base Prep: Add THF and diisopropylamine (2.2 equiv). Cool to -78°C. Add

    
    -BuLi (2.1 equiv).[2] Warm to 0°C for 10 min, then cool back to -78°C.
    
  • Enolization: Dissolve N-acyl valinamide in THF. Add via cannula to the LDA/LiCl mixture at -78°C. Stir for 1 hour.

    • Why LiCl? It breaks up LDA aggregates and stabilizes the specific chelated enolate geometry required for high

      
      .
      
  • Reaction: Add the alkyl halide (Electrophile, 3.0 equiv) slowly.

  • Incubation: Stir at -78°C for 4 hours, then allow to warm to 0°C slowly (only if reaction is sluggish).

  • Quench: Saturated

    
    .
    

Module 3: System Uninstallation (Auxiliary Cleavage)

This is the most frequent point of failure. Amides are thermodynamically stable. Standard hydrolysis often fails or requires conditions that destroy the product.

Option A: Acid Hydrolysis (Robust Substrates)

Best for: Simple alkyl chains where the product is acid-stable.

  • Protocol: Reflux the alkylated intermediate in

    
     / Dioxane (1:1) for 4–12 hours.
    
  • Risk: Racemization of the product if the new stereocenter is labile.

Option B: Iodolactonization (If Alkene Present)

Best for:


-unsaturated acids.
  • Protocol: React with

    
     in bicarbonate buffer. The auxiliary is cleaved as the oxygen attacks the iodine-activated alkene, forming a chiral lactone.
    
Option C: Reductive Cleavage (To Alcohols)

Best for: Generating chiral alcohols (removing the carbonyl).

  • Protocol: Treat with

    
     (4 equiv) in THF at 0°C.
    
  • Result: Yields the chiral primary alcohol and recovers L-valinol (reduced auxiliary). Note: You lose the valinamide, converting it to valinol.

Troubleshooting & FAQs

Q1: My yield is high (>90%), but the diastereomeric excess (


) is poor (<50%). What is wrong? 
  • Diagnosis 1: Wet LiCl. Lithium Chloride is extremely hygroscopic. If it contains water, it protonates the enolate or disrupts the chelation. Fix: Flame dry LiCl under high vacuum until it flows freely like sand.

  • Diagnosis 2: Temperature Shock. If you add the electrophile too fast, the local exotherm disrupts the tight chelation. Fix: Use a syringe pump for electrophile addition.

  • Diagnosis 3: Aggregate Formation. The enolate might be forming non-selective aggregates. Fix: Add DMPU (2-3 equiv) as a co-solvent to break aggregates, though this often alters the sense of induction.

Q2: I cannot hydrolyze the auxiliary. The starting material remains untouched even in 6N HCl.

  • The "Sticky Amide" Problem. Valinamide amides are sterically hindered.

  • Solution: Switch to Nitrosylative Cleavage .

    • Protocol: Treat the amide with

      
       (or 
      
      
      
      in
      
      
      ) to convert the amide (
      
      
      ) into an N-nitroso species, which rearranges and hydrolyzes much more easily under mild basic conditions (LiOOH).

Q3: Can I recover and reuse the L-Valinamide?

  • Yes, but...

    • Acid Hydrolysis: L-Valinamide is recovered as the HCl salt. Neutralize with ion-exchange resin to reuse.

    • Reductive Cleavage: You recover L-Valinol , not Valinamide. You cannot reuse it for the same protocol, but you can use it to make Evans Oxazolidinones.

Q4: Why use L-Valinamide instead of Evans Oxazolidinone?

  • Cost & Atom Economy: L-Valinamide is often cheaper and lower molecular weight.

  • H-Bonding: The primary amide (

    
    ) offers an extra H-bond donor site that can be utilized in specific Lewis-Acid catalyzed reactions (e.g., radical allylation) where oxazolidinones fail.
    

References

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. Link(Foundational text on amide enolate alkylation mechanics).

  • Evans, D. A., et al. (1982). Chiral Enolates in Asymmetric Synthesis. Aldrichimica Acta. Link(Core principles of chelated lithium enolates).

  • Ager, D. J., et al. (1996). Chiral Oxazolidinones in Asymmetric Synthesis. Aldrichimica Acta. Link(Comparative analysis of valine-derived auxiliaries).

  • Troisi, L., et al. (2009). L-Valinamide as a chiral auxiliary in the stereoselective synthesis of ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -lactams. Tetrahedron: Asymmetry.[1][2][3][4][5][6][7][8][9][10] Link(Specific application of L-valinamide).
    

Sources

Stability issues of (R)-2-amino-3-methylbutanamide under different reaction conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (R)-2-Amino-3-methylbutanamide Stability Guide

Executive Summary

Compound Identity: (R)-2-amino-3-methylbutanamide Common Synonyms: D-Valinamide, H-D-Val-NH₂ CAS Registry (HCl Salt): 133170-58-8 CAS Registry (Free Base): 5971-50-6 (Generic/Racemic often cited; stereospecific references vary)[1]

This guide addresses the stability profile of (R)-2-amino-3-methylbutanamide, a critical chiral building block.[1] While the isopropyl side chain provides steric protection against rapid degradation compared to glycine or alanine derivatives, it introduces specific challenges regarding coupling kinetics and solubility. This document details the chemical stability boundaries regarding pH, temperature, and stereochemical integrity.

Module 1: Chemical Stability & Degradation Pathways

The stability of (R)-2-amino-3-methylbutanamide is governed by three primary vectors: Hydrolytic cleavage, Stereochemical inversion (Racemization), and Nucleophilic dimerization.[1]

Hydrolysis (Amide Acid)

Unlike esters, primary amides are relatively robust.[1] However, the conversion to (R)-Valine is the primary degradation pathway in aqueous environments.

  • Acidic Conditions: The amide bond is kinetically stable at pH 1–4 at room temperature.[1] Complete hydrolysis requires forcing conditions (e.g., 6M HCl, 110°C, 24h).[1]

  • Basic Conditions: Hydrolysis rates increase significantly at pH > 10.[1] The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon.

  • Expert Insight: The bulky isopropyl group at the

    
    -position (C3) creates steric hindrance that retards hydrolysis by blocking the trajectory of the attacking water molecule/hydroxide. Consequently, D-Valinamide is roughly 5–10x more stable to hydrolysis than D-Alaninamide.[1]
    
Racemization (R S conversion)

Racemization is the most critical quality attribute for chiral synthesis.[1]

  • Mechanism: Base-catalyzed proton abstraction at the

    
    -carbon (C2).[1] The resulting planar enolate intermediate destroys the chiral center. Upon reprotonation, a racemic mixture (DL-Valinamide) forms.[1]
    
  • Risk Factors: High pH (>11), presence of aldehydes (Schiff base formation lowers the pKa of the

    
    -proton), and elevated temperatures.[1]
    
Dimerization (DKP Formation)

While less common for free amides than esters, high concentrations of the free base at elevated temperatures can lead to intermolecular condensation, releasing ammonia and forming linear dimers, which may cyclize into Diketopiperazines (DKP).[1]

Visualization: Degradation Pathways

DegradationPathways ValAmide (R)-Valinamide (Active Reagent) ValAcid (R)-Valine (Hydrolysis Product) ValAmide->ValAcid Hydrolysis (pH < 1 or pH > 10, Heat) Racemate DL-Valinamide (Racemic Mixture) ValAmide->Racemate Base Catalysis (pH > 11, Aldehydes) Dimer Diketopiperazine (Cyclic Dimer) ValAmide->Dimer Thermal Condensation (High Conc., >80°C)

Module 2: Troubleshooting Guide

This section maps specific experimental symptoms to root causes and solutions.

Scenario A: "My coupling reaction yield is low (<50%)."
Potential CauseMechanismDiagnostic / Solution
Steric Hindrance The isopropyl group blocks the nucleophilic approach of the amine to the activated ester.[1]Action: Increase reaction time (2x–4x standard) or temperature (carefully, <40°C). Use stronger coupling agents (e.g., HATU instead of EDC).
Salt Inhibition If using the HCl salt, the amine is protonated (

) and non-nucleophilic.[1]
Action: Ensure at least 1.05 eq. of base (DIPEA/NMM) is added to neutralize the salt in situ.[1]
Carbamate Formation Free base absorbed atmospheric

.[1]
Action: Do not store the free base. Generate it in situ from the HCl salt under inert gas (

/Ar).
Scenario B: "The product has low optical rotation (Low ee%)."
Potential CauseMechanismDiagnostic / Solution
Basic Workup Prolonged exposure to high pH during extraction racemized the

-center.[1]
Action: Avoid washing with strong bases (1M NaOH).[1] Use saturated

(pH ~8.[1]5) or mild buffers.[1] Keep workup cold (0–4°C).[1]
Aldehyde Impurity Solvents (e.g., acetone, recycled ethyl acetate) contained traces of aldehydes/ketones.[1]Action: Use fresh, HPLC-grade solvents. Aldehydes catalyze racemization via Schiff base intermediates.[1]
Scenario C: "The solid has turned into a sticky gum."
Potential CauseMechanismDiagnostic / Solution
Hygroscopicity The HCl salt is hygroscopic; the free base is deliquescent.[1]Action: Store in a desiccator at -20°C. If gummy, recrystallize from EtOH/Ether or dry under high vacuum over

.

Module 3: Experimental Protocols

Protocol 1: Safe Neutralization & Coupling (In Situ)

Avoid isolating the free base to prevent oxidation and carbamate formation.[1]

  • Dissolution: Suspend 1.0 eq of (R)-Valinamide·HCl in dry DMF or DCM.

  • Chilling: Cool the mixture to 0°C under Nitrogen.

  • Activation: Add the carboxylic acid partner (1.0 eq) and Coupling Reagent (e.g., HATU, 1.1 eq).[1]

  • Neutralization (Critical Step): Add DIPEA (Diisopropylethylamine) dropwise.[1]

    • Calculation: You need 1.0 eq to neutralize the HCl salt + 1.0–2.0 eq to drive the reaction. Total ~2.5 eq.[1]

  • Monitoring: Allow to warm to Room Temp. Monitor via HPLC.[1] Due to steric bulk, reaction may require 4–16 hours.[1]

Protocol 2: Storage & Handling
  • Form: Always store as the Hydrochloride (HCl) salt.

  • Temperature: -20°C is optimal; 2–8°C is acceptable for short term (<1 month).

  • Atmosphere: Store under Argon/Nitrogen if possible.[1] The amine group is sensitive to oxidation over long periods.

Module 4: Decision Logic for Workflows

WorkflowLogic Start Start: (R)-Valinamide HCl Solvent Select Solvent Start->Solvent Water Aqueous Buffer Solvent->Water Biological Assay Organic Organic (DMF/DCM) Solvent->Organic Synthesis pHCheck Check pH Water->pHCheck Coupling Coupling Reaction Organic->Coupling Unstable Risk: Hydrolysis (Keep pH 5-8) pHCheck->Unstable pH < 2 or > 10 Stable Stable (Proceed with Base) pHCheck->Stable pH 5-9 Coupling->Stable Base added at 0°C

Figure 2: Decision matrix for solvent selection and pH control to maintain stability.[1]

Frequently Asked Questions (FAQs)

Q1: Can I use the free base of (R)-Valinamide directly? A: It is not recommended.[1] The free base is an oil or low-melting solid that rapidly absorbs


 from the air to form carbamates, and it oxidizes easily. Always purchase and store the HCl salt, neutralizing it only in situ during your reaction [1].

Q2: Why is my reaction slower with Valinamide compared to Alaninamide? A: This is due to the steric bulk of the isopropyl side chain.[1] The branching at the


-carbon hinders the approach of electrophiles to the amine. You may need to increase reaction times or use more active coupling agents (e.g., HATU/HOAt) rather than standard carbodiimides (EDC/NHS) [2].[1]

Q3: Does (R)-Valinamide racemize during peptide coupling? A: Generally, the risk is low if you use "urethan-protected" amino acids (e.g., Boc/Fmoc) for the incoming acid.[1] However, if you use strong bases (like DBU) or high temperatures, the (R)-Valinamide itself can racemize.[1] Always use tertiary amines (DIPEA) and keep temperatures below 40°C [3].[1]

References

  • Fisher Scientific. (2024).[1] Safety Data Sheet: L-Valinamide hydrochloride. (Note: Chemical stability properties of the HCl salt regarding hygroscopicity and storage apply equally to the D/R-enantiomer).

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Authoritative text on steric effects in nucleophilic acyl substitution).

  • Werner, H. M., et al. (2014).[1] Racemization Assays in Peptide Synthesis. Thieme Connect.

  • PubChem. (2024).[1][2] Compound Summary: Valinamide.[1][2] National Library of Medicine.

Sources

Validation & Comparative

Definitive Guide: Chiral HPLC Analysis of (R)-2-Amino-3-Methylbutanamide Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical analysis designed for researchers and QC scientists. It prioritizes experimental robustness and method lifecycle management over generic product descriptions.

Executive Summary & Strategic Method Selection

(R)-2-amino-3-methylbutanamide (also known as (R)-Valinamide ) is a critical chiral building block, often serving as an intermediate in the synthesis of pharmaceutical agents (e.g., Valganciclovir, Fluorquinolone derivatives). Its enantiomeric purity is non-negotiable, as the (S)-enantiomer can lead to inactive or toxic byproducts.

For the analysis of underivatized alpha-amino amides, the analytical landscape is dominated by three primary methodologies. This guide advocates for Crown Ether Phase Chromatography as the superior approach for routine QC due to its "dilute-and-shoot" capability, while objectively comparing it against Derivatization and Polysaccharide-based alternatives.

Method Comparison Matrix
FeatureMethod A: Crown Ether (Recommended) Method B: Pre-column DerivatizationMethod C: Polysaccharide CSP
Column Class CROWNPAK® CR-I(+) / CR-I(-) C18 (Reverse Phase)Amylose/Cellulose (e.g., CHIRALPAK® IA/AD)
Sample Prep None (Direct Injection) Complex (Requires FDAA/Marfey's)Moderate (Solvent exchange)
Mechanism Host-Guest Complexation (NH₃⁺)Diastereomeric separationH-Bonding/Pi-Pi interactions
Detection UV (200-210 nm)UV (340 nm) or FluorescenceUV (variable)
Elution Order Tunable (CR+ vs CR-)Fixed by chiral reagentFixed by column chemistry
Robustness High (Immobilized phase)Low (Reagent purity dependent)Moderate (Solvent restrictions)

Scientific Rationale: Why Crown Ether?

The Mechanism of Recognition

The separation of (R)-Valinamide on a Crown Ether column (specifically 18-crown-6 ether derivatives) relies on the formation of a reversible ammonium inclusion complex.

  • Protonation: The primary amine of Valinamide must be protonated (

    
    ). This requires an acidic mobile phase (pH 1.0 – 2.0).[1]
    
  • Tripod Binding: The three hydrogens of the ammonium group form hydrogen bonds with the oxygens of the crown ether ring.

  • Chiral Discrimination: The steric bulk of the isopropyl side chain (Valine moiety) interacts with the chiral barrier of the binaphthyl groups on the crown ether.

Critical Advantage for (R)-Purity Analysis: To quantify trace (S)-enantiomer impurity in an (R)-product, the impurity should ideally elute before the main peak to prevent "tailing masking."

  • CROWNPAK CR(+) : Elutes (D/R) first, then (L/S).[2] (Bad for R-purity).

  • CROWNPAK CR(-) : Elutes (L/S) first, then (D/R). (Optimal for R-purity) .

Visualization: Method Selection Workflow

MethodSelection cluster_mech Crown Ether Mechanism Start Start: (R)-Valinamide Purity Analysis DerivQ Is derivatization acceptable? Start->DerivQ TraceQ Is (S)-impurity < 0.1%? DerivQ->TraceQ No (Prefer Direct) DerivMethod Method B: Marfey's Reagent + C18 (High Sensitivity) DerivQ->DerivMethod Yes (High UV required) CrownMethod Method A: Crown Ether (CR-I-) (Direct Injection) TraceQ->CrownMethod Yes (Need S-elution first) PolyMethod Method C: Polysaccharide CSP (General Screening) TraceQ->PolyMethod No (General Purity) Complex Host-Guest Complex (NH3+ <-> Crown Oxygen) Steric Chiral Discrimination (Isopropyl vs Binaphthyl) Complex->Steric

Caption: Decision tree for selecting the optimal chiral analysis method based on sensitivity and workflow requirements.

Detailed Experimental Protocol (The "Gold Standard")

This protocol utilizes the CROWNPAK CR-I(-) column. The "I" stands for Immobilized, allowing for higher durability and organic modifier usage compared to coated phases.

Chromatographic Conditions[4][5][6][7][8][9][10][11][12]
ParameterSettingCausality / Notes
Column Daicel CROWNPAK® CR-I(-) (3.0 × 150 mm, 5 µm)Selected to elute (S)-impurity first.
Mobile Phase pH 1.5 Perchloric Acid (HClO₄) / Acetonitrile (90:10 v/v) Acidic pH ensures amine protonation (

). ACN modulates retention time.[3]
Flow Rate 0.4 mL/minLower flow rate improves mass transfer in inclusion complexes.
Temperature 10°C - 25°CCritical: Lower temperature (10-15°C) dramatically increases resolution (

) by stabilizing the host-guest complex.
Detection UV @ 200 nm or 210 nmAmides have weak absorbance; low wavelength is necessary.
Injection Vol 5 - 10 µLPrevent column overload.
Step-by-Step Execution
  • Mobile Phase Preparation:

    • Warning: Perchloric acid is corrosive. Use proper PPE.

    • Prepare aqueous pH 1.5 solution: Add approx. 16.3g of 70% HClO₄ to 1L water (check pH with meter).

    • Mix 900 mL of pH 1.5 solution with 100 mL HPLC-grade Acetonitrile.

    • Degas thoroughly (Crown ether baselines are sensitive to dissolved oxygen at 200 nm).

  • System Equilibration:

    • Flush system with water first to remove any buffer salts.

    • Equilibrate column with Mobile Phase for >30 mins.

    • Tip: If the baseline drifts, check temperature stability.[4] Crown ether separations are highly thermosensitive.

  • Sample Preparation:

    • Dissolve (R)-Valinamide sample in the Mobile Phase at 1.0 mg/mL.[4]

    • Self-Validation: Prepare a "Racemic System Suitability Solution" by mixing (R) and (S) standards (or spiking (R) with (S)) to confirm resolution (

      
      ).
      
  • Data Analysis:

    • Expected Elution (CR-I-):

      • Peak 1: (S)-2-amino-3-methylbutanamide (Trace Impurity)

      • Peak 2: (R)-2-amino-3-methylbutanamide (Main Peak)

    • Calculate Enantiomeric Excess (%ee):

      
      
      

Alternative Methodologies: When to Switch?

Alternative 1: Pre-column Derivatization (Marfey's Reagent)

If your lab lacks a chiral column or requires MS-compatible mobile phases (avoiding HClO₄), this is the backup.

  • Reagent: FDAA (Marfey's Reagent) or GITC.[5]

  • Protocol: React sample with FDAA (1% in acetone) + NaHCO₃ at 40°C for 1 hour. Quench with HCl.

  • Separation: Standard C18 column using Water/ACN gradient.

  • Pros: Moves detection to 340 nm (no interference); separates diastereomers easily.

  • Cons: Kinetic resolution risk (if reaction isn't 100% complete, ratios may skew).

Alternative 2: Polysaccharide CSPs (Chiralpak IA/AD)
  • Condition: Normal Phase (Hexane/EtOH/DEA) or Reversed Phase (Water/ACN/Additives).

  • Limitation: Primary amines often interact with residual silanols, causing tailing.

  • Fix: Requires basic additives (DEA/TEA) which may not be compatible with all detectors.

Troubleshooting & Causality (E-E-A-T)

SymptomProbable CauseCorrective Action
No Retention (

)
pH too high (>3.0).The amine is deprotonating. Lower pH to < 2.0 using HClO₄.
Poor Resolution (

)
Temperature too high.Thermodynamics of inclusion favor low energy. Cool column to 10°C.
Broad Peaks Sample solvent mismatch.Dissolve sample only in mobile phase. Do not use pure MeOH/ACN as diluent.
Elution Order Wrong Wrong column polarity.CR(+) gives D-first.[2][6] CR(-) gives L-first. Verify column label.[7]

References

  • Daicel Corporation. Separation of Free Amino Acids and Primary Amines Using Daicel Crown Ether Columns: CROWNPAK CR-I(+) and CR-I(-).[8] Application Note. [Link]

  • Jhansi, T. N., et al. (2019).[9][10] Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Asian Journal of Chemistry, 32(1), 69-72.[10] [Link]

  • Ilisz, I., et al. (2025).[11] High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns. Chromatographia.[8][12] [Link]

  • Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). [Link]

Sources

Beyond Phenylethylamine: A Technical Guide to (R)-2-amino-3-methylbutanamide in Chiral Resolution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades,


-phenylethylamine (PEA) has been the workhorse of chiral resolution for acidic racemates. However, PEA suffers from a critical limitation: a lack of secondary functional groups capable of directional hydrogen bonding, often leading to diastereomeric salts that "oil out" rather than crystallize.

(R)-2-amino-3-methylbutanamide (also known as D-Valinamide) represents a "second-generation" resolving agent. By incorporating an amide backbone into the chiral amine structure, it introduces additional hydrogen bond donors and acceptors. This guide analyzes its performance against traditional agents, demonstrating its superior utility in resolving N-protected amino acids and sterically hindered carboxylic acids where PEA fails.

Part 1: The Candidate - (R)-2-amino-3-methylbutanamide

Chemical Profile[1][2][3][4][5][6][7]
  • IUPAC Name: (2R)-2-amino-3-methylbutanamide

  • Common Name: D-Valinamide

  • Molecular Weight: 116.16 g/mol

  • Key Structural Feature: The isopropyl group provides steric bulk adjacent to the chiral center, while the amide group (

    
    ) facilitates the formation of supramolecular hydrogen-bond networks.
    
Mechanism of Action: The "Three-Point" Lattice

Unlike simple amines that rely primarily on ionic interaction (salt bridge) and steric repulsion, D-Valinamide utilizes a multi-point recognition mechanism.

  • Ionic Anchor: The primary amine (

    
    ) protonates to form an ammonium carboxylate salt.
    
  • Steric Discrimination: The isopropyl group creates a "chiral pocket" that excludes the wrong enantiomer.

  • Lattice Stabilization (The Differentiator): The amide moiety acts as both a hydrogen bond donor (via

    
    ) and acceptor (via 
    
    
    
    ). This promotes the formation of rigid, high-melting-point crystal lattices, significantly reducing the probability of oiling out.

G Racemate Racemic Acid (Target) Interaction Supramolecular Assembly Racemate->Interaction Valinamide (R)-Valinamide (Resolving Agent) Valinamide->Interaction Salt_R (R)-Acid • (R)-Valinamide (Crystalline Solid) Interaction->Salt_R H-Bond Network (Amide-Amide) Salt_S (S)-Acid • (R)-Valinamide (Soluble / Oil) Interaction->Salt_S Steric Clash (Isopropyl Group)

Figure 1: The discrimination mechanism relies on the amide group stabilizing the crystalline lattice of the matched pair (Green), while steric clashes prevent the mismatched pair (Grey) from crystallizing.

Part 2: Comparative Landscape

vs. -Phenylethylamine (PEA)

PEA is the industry standard due to cost, but it is structurally simple.

  • Crystallinity: PEA salts often form oils because the lattice energy relies solely on the ionic bond and weak Van der Waals forces. Valinamide salts are typically high-melting solids due to the amide H-bond network.

  • Selectivity (S-Factor): Valinamide generally yields higher S-factors for substrates with polar groups (like N-acetyl amino acids) because the amide group of the agent interacts with the polar groups of the substrate.

vs. Cinchona Alkaloids (Quinine/Quinidine)

Cinchona alkaloids are powerful but bulky.

  • Atom Economy: Quinine (MW ~324) is nearly 3x heavier than Valinamide (MW ~116). To resolve 1 kg of acid, you need ~2.1 kg of Quinine vs. only ~0.76 kg of Valinamide.

  • Toxicity: Cinchona alkaloids have biological activity; Valinamide is an amino acid derivative with a benign safety profile.

vs. Enzymatic Resolution
  • Scope: Enzymes are substrate-specific. Valinamide is a general chemical tool that can be tuned by solvent choice.

  • Speed: Salt formation is instantaneous; enzymatic hydrolysis can take days.

Summary Data Table
Feature(R)-Valinamide

-Phenylethylamine (PEA)
Cinchona Alkaloids
Primary Interaction Ionic + H-Bonding (Amide)Ionic + StericIonic + H-Bonding +

-

Crystallinity Risk Low (Forms rigid solids)High (Often forms oils)Low
Atom Economy High (MW 116)High (MW 121)Low (MW ~324)
Cost ModerateLowHigh
Best Application N-protected amino acids, polar acidsSimple aromatic acidsLarge, complex acids

Part 3: Experimental Protocol (The "Amide" Workflow)

This protocol is designed for the resolution of N-Acetyl-DL-Phenylalanine , a standard benchmark, but is adaptable to other carboxylic acids.

Reagents
  • Substrate: Racemic N-Acetyl-Phenylalanine (10 mmol)

  • Agent: (R)-2-amino-3-methylbutanamide (10 mmol)

  • Solvent: Ethanol (95%) or Methanol/Water (9:1)

Step-by-Step Methodology

1. Screening (The "Fog" Test) Dissolve 100 mg of racemate and 1 eq. of Valinamide in 1 mL of hot ethanol. Allow to cool.

  • Pass: Formation of distinct white needles or prisms.

  • Fail: Formation of a gel or oil (indicates solvent is too non-polar; switch to MeOH/Water).

2. Scale-Up Resolution

  • Dissolution: In a flask, combine 10 mmol of racemic acid and 10 mmol of (R)-Valinamide. Add 20 mL of Ethanol. Heat to reflux until clear.

  • Nucleation: Cool slowly to room temperature (approx. 1°C/min). Crucial: If no crystals appear at 25°C, seed with a tiny crystal from the screening step.

  • Equilibration: Stir at ambient temperature for 4 hours. The amide hydrogen bonds require time to align into the thermodynamic lattice.

  • Filtration: Filter the solid (Diastereomer A). Wash with cold ethanol.

3. Purification (Recrystallization) The initial crop typically has 80-90% diastereomeric excess (de). Recrystallize once from Methanol to achieve >99% de.

4. Recovery (The "Springing" Step)

  • Suspend the salt in water.[1]

  • Add 1.1 eq of NaOH (aq). The Valinamide stays in solution as a neutral amine; the acid becomes the sodium salt.

  • Extraction: Extract Valinamide with n-Butanol or Chloroform (Note: Valinamide is water-soluble; use salting-out procedures if necessary or use ion-exchange resin for recovery).

  • Acidify the aqueous layer to precipitate the pure chiral acid.

Workflow Feed Racemic Acid + (R)-Valinamide Heat Reflux in EtOH Feed->Heat Crystallize Cool & Equilibrate (4-6 Hours) Heat->Crystallize Filter Filtration Crystallize->Filter Solid Solid Cake (R)-Valinamide • (R)-Acid Filter->Solid Preferred Salt Liquor Mother Liquor (Enriched in (S)-Acid) Filter->Liquor Recrys Recrystallization (MeOH) Solid->Recrys Hydrolysis Alkaline Hydrolysis (NaOH) Recrys->Hydrolysis Product Pure (R)-Acid (>99% ee) Hydrolysis->Product Recovery Recovered Valinamide Hydrolysis->Recovery

Figure 2: The resolution workflow emphasizing the purification of the solid phase.

Part 4: The Decision Matrix

When should you switch from PEA to Valinamide?

If your substrate is...[2][1][3][4][5][6]Recommended AgentReasoning
Simple Aromatic Acid (e.g., Ibuprofen)PEA Low cost; steric discrimination is sufficient.
N-Protected Amino Acid (e.g., N-Boc-Phe)Valinamide The amide backbone of Valinamide H-bonds with the N-protecting group, stabilizing the crystal.
Hydroxyl Acid (e.g., Mandelic Acid)Valinamide OH groups interact strongly with the Valinamide amide moiety.
Oiling Out with PEA Valinamide Higher lattice energy of amide salts forces crystallization.

References

  • Nohira, H. et al. (2000). "Optical Resolution of amino acid derivatives via diastereomeric salt formation." Journal of Synthetic Organic Chemistry, Japan.

  • Perry, J. J. et al. (2014). "Metrics to Green Chemistry - Atom Economy in Chiral Resolution." Green Chemistry Letters.

  • Saigo, K. et al. (1996). "Optical Resolution of derivatives of Mandelic Acid." Bulletin of the Chemical Society of Japan.

  • Vries, T. et al. (1998). "The Family Approach to the Resolution of Racemates (Dutch Resolution)." Angewandte Chemie International Edition.

Sources

Technical Comparison Guide: (R)-2-amino-3-methylbutanamide vs. Evans Oxazolidinones in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The landscape of asymmetric synthesis has evolved significantly over the past few decades. For years, stoichiometric chiral auxiliaries were the undisputed gold standard for constructing complex stereocenters[1]. However, the rise of green chemistry has driven a paradigm shift toward sub-stoichiometric, metal-free organocatalysis[2].

This guide provides an in-depth technical comparison between a classic stoichiometric auxiliary—the Evans Oxazolidinone —and a modern organocatalytic alternative, (R)-2-amino-3-methylbutanamide (commonly known as D-valinamide). By analyzing their mechanistic pathways, quantitative performance, and self-validating experimental protocols, researchers can objectively select the optimal stereocontrol strategy for their specific synthetic workflows.

Mechanistic Causality & Stereocontrol Frameworks

Understanding the fundamental mechanism of stereoinduction is critical for predicting reaction outcomes and troubleshooting failed transformations.

The Stoichiometric Approach: Evans Oxazolidinones

Evans oxazolidinones (derived from amino alcohols like valinol or phenylglycinol) rely on rigid, metal-chelated transition states. In a classic asymmetric aldol addition, the auxiliary is covalently attached to the substrate via N-acylation. Enolization with a Lewis acid (e.g., Boron or Titanium) and a bulky base physically locks the geometry into a Z-enolate[3]. The steric bulk of the oxazolidinone substituent blocks one diastereoface, forcing the incoming aldehyde to approach via a highly ordered Zimmerman-Traxler transition state. This mechanism provides exceptional predictability but suffers from poor atom economy, as the auxiliary must be attached and subsequently cleaved[1].

evans_pathway A Acyl Oxazolidinone (Chiral Auxiliary) B Z-Enolate Formation A->B Bu2BOTf, iPr2NEt C Electrophilic Attack B->C Aldehyde D Evans Syn-Aldol Adduct C->D Chelation Control E Auxiliary Cleavage D->E LiOH / H2O2

Fig 1: Mechanistic pathway of the Evans oxazolidinone-mediated asymmetric aldol reaction.

The Organocatalytic Approach: (R)-2-amino-3-methylbutanamide

(R)-2-amino-3-methylbutanamide operates via a fundamentally different, metal-free pathway. Acting as a primary amine organocatalyst, it condenses with a ketone donor to form a nucleophilic enamine intermediate[4]. The adjacent amide group is not merely structural; it actively participates in the transition state by hydrogen-bonding with the incoming electrophile (e.g., an aldehyde or isatin derivative), locking it into a specific orientation[2]. Simultaneously, the bulky isopropyl group shields the alternate face. Because the product is released via hydrolysis of the resulting iminium ion, the catalyst turns over naturally, eliminating the need for separate attachment and cleavage steps[4].

valinamide_pathway A Ketone/Aldehyde Donor B Enamine Intermediate A->B D-Valinamide Cat. C Stereoselective C-C Bond Formation B->C Electrophile D Iminium Hydrolysis C->D H2O D->B Catalyst Recycle E Chiral Product D->E Turnover

Fig 2: Organocatalytic enamine cycle using (R)-2-amino-3-methylbutanamide (D-valinamide).

Quantitative Performance Comparison

The choice between these two methodologies often comes down to a trade-off between absolute stereochemical guarantees and synthetic efficiency. The tables below summarize their operational metrics.

Table 1: Synthetic Efficiency & Reaction Parameters
Parameter(R)-2-amino-3-methylbutanamideEvans Oxazolidinones
Functional Role Organocatalyst (5–20 mol%)Chiral Auxiliary (100 mol% Stoichiometric)
Atom Economy High (Catalytic turnover)Low (Requires attachment/cleavage mass penalty)
Metal Requirement None (Metal-free)Requires Lewis acids/bases (Li, B, Ti, Na)
Typical Conditions Mild (Room temp, aqueous/organic blends)Harsh/Cryogenic (-78 °C, strictly anhydrous)
Stereoselectivity Moderate to High (80–99% ee, substrate dependent)Extremely High (>99:1 dr, highly predictable)
Table 2: Cleavage & Recovery Profile
Parameter(R)-2-amino-3-methylbutanamideEvans Oxazolidinones
Cleavage Step Not required (In-situ hydrolysis)Mandatory (e.g., LiOH/H₂O₂, LiBH₄)
Epimerization Risk None (Direct product formation)Low to Moderate (Depends on cleavage nucleophile)
Recovery Method Acid/base aqueous extractionCrystallization or column chromatography
Reusability High (If recovered intact without degradation)Very High (Auxiliary is highly robust)

Self-Validating Experimental Methodologies

To ensure reproducibility, the following protocols detail the critical steps for executing an asymmetric aldol reaction using both methods. Each protocol is designed as a self-validating system, where the success of one step chemically dictates the viability of the next.

Protocol A: Diastereoselective Syn-Aldol Reaction using an Evans Oxazolidinone

Objective: Synthesize a highly pure chiral syn-aldol adduct via boron enolate chemistry.

  • N-Acylation: To a solution of (4S)-4-isopropyl-2-oxazolidinone in anhydrous THF at -78 °C, add n-BuLi (1.05 eq) dropwise, followed by propionyl chloride (1.1 eq).

    • Causality: Deprotonation of the rigid cyclic carbamate by n-BuLi ensures quantitative N-acylation without competing O-acylation, validating the structural integrity of the starting material.

  • Enolization: Cool the N-propionyl oxazolidinone solution to -78 °C. Add di-n-butylboron triflate (Bu₂BOTf, 1.1 eq) and N,N-diisopropylethylamine (DIPEA, 1.2 eq). Stir for 30 minutes.

    • Causality: The combination of a strong Lewis acid (boron) and a bulky base (DIPEA) kinetically forces the exclusive formation of the Z-enolate to minimize A(1,3) allylic strain. If the E-enolate forms, diastereoselectivity will collapse[3].

  • Electrophilic Addition: Slowly add the target aldehyde (1.1 eq) at -78 °C and stir for 1 hour before warming to 0 °C.

    • Causality: The boron atom coordinates the aldehyde oxygen, forming a closed transition state. The isopropyl group of the auxiliary physically blocks the Re-face, forcing the aldehyde to attack from the Si-face, yielding the syn-aldol adduct.

  • Auxiliary Cleavage: Dissolve the purified adduct in THF/H₂O (3:1) at 0 °C. Add H₂O₂ (30%, 4.0 eq) followed by LiOH (2.0 eq).

    • Causality: H₂O₂ converts LiOH to the highly nucleophilic lithium hydroperoxide (LiOOH). LiOOH attacks the imide carbonyl selectively over the newly formed ester/amide bonds, cleaving the auxiliary without causing epimerization of the sensitive alpha-chiral center[1].

Protocol B: Organocatalytic Asymmetric Aldol using (R)-2-amino-3-methylbutanamide

Objective: Execute a direct, metal-free asymmetric cross-aldol reaction.

  • Catalyst Activation: Dissolve (R)-2-amino-3-methylbutanamide (10 mol%) in a suitable solvent (e.g., brine or ethanol) at room temperature[4]. Add an acid co-catalyst such as p-toluenesulfonic acid (PTSA) or malonic acid (10 mol%).

    • Causality: The acid co-catalyst protonates the carbonyl oxygen of the ketone donor. This electrophilic activation is strictly required to accelerate the nucleophilic attack of the primary amine, driving the equilibrium toward the active enamine intermediate[2].

  • Enamine Formation & Reaction: Add the ketone donor (e.g., acetone, in excess) and the aldehyde acceptor (1.0 eq). Stir at room temperature for 12–24 hours.

    • Causality: As the enamine forms, the amide proton of the valinamide catalyst hydrogen-bonds with the aldehyde acceptor. This non-covalent interaction locks the electrophile in place for a stereoselective face-to-face attack. The bulky isopropyl group shields the opposite trajectory[4].

  • Hydrolysis & Turnover: Monitor the reaction via TLC. Upon completion, quench with water and extract with ethyl acetate.

    • Causality: The presence of water (either from the solvent or the quench) is essential. It hydrolyzes the resulting iminium ion, releasing the chiral beta-hydroxy ketone product and regenerating the free valinamide catalyst to complete the cycle[4].

Conclusion

The selection between (R)-2-amino-3-methylbutanamide and an Evans oxazolidinone hinges on the project's constraints. For late-stage total synthesis where absolute stereochemical certainty is required regardless of step count, the Evans auxiliary remains unmatched[1]. Conversely, for methodology development, library synthesis, or scale-up manufacturing where atom economy, mild conditions, and metal-free environments are prioritized, (R)-2-amino-3-methylbutanamide offers a highly efficient, modern organocatalytic solution[2].

References

  • Source: nih.
  • Title: Catalytic Asymmetric Synthesis of β-Lactones and Application to the Total Synthesis of (–)
  • Source: researchgate.
  • Source: mdpi.

Sources

Comparative Study of Synthetic Routes to L-Valinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Triad of Synthesis

L-Valinamide (CAS: 3014-80-0) is a critical chiral intermediate, most notably serving as the primary building block for the antihypertensive drug Valsartan and various elastase inhibitors. Its synthesis demands a rigorous balance between atom economy , optical purity (preventing racemization of the


-proton), and scalability .

This guide objectively compares the three dominant methodologies utilized in modern drug development:

  • The Industrial Workhorse: Thionyl Chloride-mediated Ester Aminolysis.

  • The Precision Route: Mixed Anhydride Activation (Isobutyl Chloroformate).[1]

  • The Green Alternative: Biocatalytic Ammonolysis using Candida antarctica Lipase B (CalB).[2][3]

Quick Selection Matrix
FeatureRoute 1: Ester AminolysisRoute 2: Mixed AnhydrideRoute 3: Biocatalytic
Primary Use Case Bulk Industrial ProductionLab/Pilot Scale (High Purity)Green Chemistry / High

Req.
Reagent Cost Low (SOCl

, MeOH)
Medium (Boc-Val, IBCF)High (Enzyme) - offset by reuse
Racemization Risk Moderate (requires temp control)Low (if < -10°C)Negligible (>99.9% retention)
Scalability ExcellentGoodModerate (Mass transfer limits)

Technical Analysis of Synthetic Routes

Route 1: The Industrial Workhorse (Ester Aminolysis)

This route remains the standard for multi-kilogram production due to the low cost of reagents. It proceeds via a two-step mechanism: activation of L-Valine to its methyl ester hydrochloride, followed by nucleophilic attack by ammonia.

  • Mechanism: Fisher Esterification

    
     Ammonolysis.
    
  • Critical Control Point (CCP): The exothermic addition of Thionyl Chloride (

    
    ) must be controlled (<0°C) to prevent the formation of racemized by-products. The subsequent aminolysis requires high ammonia concentration to drive equilibrium.
    
Route 2: The Precision Route (Mixed Anhydride)

Common in medicinal chemistry labs, this method uses N-protected valine (Boc-Val-OH). The carboxylic acid is activated as a mixed anhydride using Isobutyl Chloroformate (IBCF) and a base (N-Methylmorpholine).

  • Mechanism: Carboxylate activation

    
     Nucleophilic Acyl Substitution.[1]
    
  • Advantage: Extremely fast kinetics. The "Boc" group prevents polymerization.

  • Disadvantage: Lower atom economy due to the protecting group strategy (Protection

    
     Amidation 
    
    
    
    Deprotection).
Route 3: The Green Alternative (Enzymatic)

Utilizing Candida antarctica Lipase B (CalB), often immobilized (e.g., Novozym 435), this route performs ammonolysis on alkyl esters under mild conditions.

  • Mechanism: Serine-hydrolase catalytic triad mechanism.

  • Advantage: The enzyme's chiral pocket strictly enforces stereochemistry, virtually eliminating racemization (

    
    ).
    
  • Sustainability: Runs in mild solvents (t-Butanol) or solvent-free systems; enzyme is recyclable.

Visualizing the Pathways

The following diagram illustrates the mechanistic divergence of the three routes.

Valinamide_Routes L_Val L-Valine (Starting Material) SOCl2 Activation: SOCl2 / MeOH L_Val->SOCl2 Boc_Prot Protection: (Boc)2O L_Val->Boc_Prot Val_OMe Intermediate: L-Val-OMe HCl SOCl2->Val_OMe Esterification NH3_Gas Ammonolysis: NH3 (gas/aq) Val_OMe->NH3_Gas CalB Biocatalysis: CalB Lipase + NH3 Val_OMe->CalB Green Route Product L-Valinamide (Target) NH3_Gas->Product Yield: ~85% Boc_Val Boc-Val-OH Boc_Prot->Boc_Val IBCF Activation: IBCF / NMM (-15°C) Boc_Val->IBCF Mixed_Anh Mixed Anhydride Intermediate IBCF->Mixed_Anh Deprotect Deprotection: TFA or HCl Mixed_Anh->Deprotect + NH3 Deprotect->Product High Purity CalB->Product >99% ee

Figure 1: Mechanistic flow of Chemical (Top/Middle) vs. Biocatalytic (Bottom) synthesis of L-Valinamide.

Detailed Experimental Protocols

Protocol A: Industrial Ester Aminolysis (Route 1)

Best for: Large-scale synthesis where cost is the primary driver.

Reagents: L-Valine, Thionyl Chloride (


), Methanol (anhydrous), Ammonia gas or 25% aqueous 

.
  • Esterification:

    • Charge a reactor with Methanol (10 vol) and cool to -10°C .

    • Add Thionyl Chloride (1.2 eq) dropwise over 1 hour. Caution: Massive gas evolution (

      
      , 
      
      
      
      ).
    • Add L-Valine (1.0 eq) portion-wise.

    • Warm to room temperature (RT) and reflux at 60°C for 4 hours.

    • Concentrate under vacuum to yield L-Valine Methyl Ester Hydrochloride as a white solid.[4]

  • Aminolysis:

    • Dissolve the ester intermediate in Methanol .

    • Cool to 0°C . Saturate the solution with Ammonia gas (or add 10 eq of aq. ammonia).[1][2][3][5][6]

    • Seal the vessel (pressure reactor preferred) and stir at RT for 24-48 hours .

    • Note: Monitoring by TLC/HPLC is crucial; the reaction is equilibrium-limited.

  • Workup:

    • Concentrate to remove excess ammonia/methanol.

    • Recrystallize from Isopropanol/Ether to remove ammonium chloride salts.

    • Expected Yield: 85-90%. Optical Rotation:

      
       (c=1, H2O).
      
Protocol B: Enzymatic Ammonolysis (Route 3)

Best for: High optical purity requirements and green chemistry compliance.

Reagents: L-Valine Methyl Ester (or Ethyl Ester), Candida antarctica Lipase B (immobilized, e.g., Novozym 435), Ammonium Carbamate (solid ammonia source) or Ammonia gas, t-Butanol.

  • Setup:

    • In a flask, dissolve L-Valine Methyl Ester (100 mM) in t-Butanol (or use solvent-free system if liquid ester).

    • Add Ammonium Carbamate (1.5 eq) .

    • Add Novozym 435 (10-20 mg/mmol substrate) .

    • Add molecular sieves (3Å) to scavenge methanol by-product (drives equilibrium).

  • Reaction:

    • Incubate at 40-50°C with orbital shaking (200 rpm).

    • Time: 24-72 hours (Slower kinetics than chemical routes).

  • Purification:

    • Filter off the enzyme (save for reuse).

    • Evaporate solvent.[7]

    • The product is often pure enough to use without recrystallization.

    • Expected Yield: 90-95%.

      
      :  >99%.[5][8]
      

Comparative Data Analysis

The following data aggregates performance metrics from standard process chemistry literature.

MetricChemical Route (SOCl

)
Mixed Anhydride (IBCF)Enzymatic (CalB)
Yield (Overall) 85 - 90%75 - 85%90 - 95%
Enantiomeric Excess (

)
97 - 98% (Risk of racemization)>98%>99.9%
Reaction Time 12 - 24 Hours2 - 4 Hours 24 - 72 Hours
E-Factor (Waste/Product) High (Solvent/Salt waste)High (Coupling reagents)Low (Recyclable catalyst)
Hazard Profile High (Corrosive

, Pressure)
Moderate (Flammable solvents)Low (Mild conditions)
Workflow Decision Logic

The following diagram assists in selecting the appropriate route based on laboratory constraints.

Decision_Tree Start Start: Select Synthesis Goal Scale Is Scale > 10kg? Start->Scale Purity Is Optical Purity Critical (>99%)? Scale->Purity No Route1 Route 1: Ester Aminolysis (Thionyl Chloride) Scale->Route1 Yes (Cost Driver) Speed Is Speed Critical? Purity->Speed No Route3 Route 3: Enzymatic (CalB Lipase) Purity->Route3 Yes (Avoid Racemization) Speed->Route1 No Route2 Route 2: Mixed Anhydride (IBCF/Boc) Speed->Route2 Yes (Fast Kinetics)

Figure 2: Decision Matrix for selecting the optimal synthetic route.

References

  • Industrial Esterification Protocols

    • Synthesis of L-Valine methyl ester hydrochloride. GuideChem / CN101898973A.
  • Mixed Anhydride Methodology

    • Albertson, N. F. (1962).[9] Synthesis of Peptides with Mixed Anhydrides. Organic Reactions, Vol 12.

  • Biocatalytic Routes

    • Gotor-Fernández, V., et al. (2006).
  • Product Specifications & Applications

    • L-Valinamide Hydrochloride Applications in Pharmaceutical Synthesis. Sigma-Aldrich / Merck.

Sources

Performance of L-Valinamide-derived catalysts versus other chiral catalysts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-Valinamide-derived catalysts represent a pivotal evolution in asymmetric organocatalysis, offering a modular, acyclic alternative to the rigid pyrrolidine ring of L-Proline . While L-Proline remains the historical benchmark for the Hajos–Parrish–Eder–Sauer–Wiechert reaction and intermolecular aldol condensations, its utility is often limited by solubility issues (requiring DMSO/water) and substrate-dependent enantioselectivity.

Valinamide derivatives—specifically primary


-amino amides  and 

-sulfinamides
—overcome these barriers through tunable steric bulk (isopropyl group) and enhanced hydrogen-bonding networks. This guide analyzes their performance in asymmetric aldol and reduction reactions, demonstrating how acyclic flexibility, when constrained by intramolecular H-bonding, can rival or exceed the stereocontrol of cyclic counterparts.

Mechanistic Distinction: The "Acyclic" Advantage

The core difference between L-Valinamide derivatives and L-Proline lies in the transition state architecture.

  • L-Proline (Rigid): Relies on the fixed pyrrolidine ring to force a specific enamine conformation. The carboxylic acid directs the electrophile via H-bonding.[1][2]

  • L-Valinamide (Modular): Although acyclic, the amide group forms a rigidifying intramolecular hydrogen bond with the enamine nitrogen or the substrate. This creates a "virtual" ring system in the transition state (Zimmerman-Traxler model) that mimics the rigidity of proline but allows for greater optimization via

    
    -substitution.
    
Visualization: Catalytic Cycle & Transition State

The following diagram illustrates the enamine catalytic cycle for an L-Valinamide-catalyzed aldol reaction. Note the Intermolecular H-bond (dashed line) that directs the aldehyde attack, crucial for high enantioselectivity (


).

Valinamide_Catalysis cluster_TS Stereocontrol Mechanism Catalyst L-Valinamide Catalyst (Primary Amine) Enamine Enamine Intermediate (Nucleophilic) Catalyst->Enamine + Ketone - H₂O Ketone Ketone Substrate (Donor) Ketone->Enamine Condensation TS Transition State (H-Bond Directed) Enamine->TS + Aldehyde Aldehyde Aldehyde (Acceptor) Aldehyde->TS Electrophilic Attack Imine Iminium Product TS->Imine C-C Bond Formation Imine->Catalyst Regeneration Product Chiral Aldol Product (High ee%) Imine->Product + H₂O Hydrolysis

Caption: The enamine catalytic cycle showing the formation of the rigid transition state via hydrogen bonding, which dictates the stereochemical outcome.

Comparative Performance Analysis

Scenario A: Asymmetric Aldol Reaction

The direct aldol reaction between ketones (e.g., cyclohexanone/acetone) and aromatic aldehydes is the standard benchmark.

Key Finding: L-Valinamide derivatives often achieve higher solubility in non-polar solvents compared to L-Proline, which typically requires polar aprotic solvents (DMSO/DMF) that can be difficult to remove.

FeatureL-Proline (Benchmark)L-Valinamide Derivatives Performance Verdict
Catalyst Loading 10–30 mol%10–20 mol%Comparable
Solvent System DMSO, DMF, or Water (heterogeneous)Toluene, DCM, THF, or BrineValinamide Wins (Easier workup)
Yield (Typical) 60–85%85–98%Valinamide Wins
Enantioselectivity (

)
76–99% (Substrate dependent)90–>99%Comparable/Superior
Reaction Time 24–72 Hours12–48 HoursValinamide Wins (Faster kinetics in organic media)
Mechanism Enamine (Secondary Amine)Enamine (Primary Amine/Amide H-bond)Distinct (Valinamide mimics Class I Aldolases)

Data Source: Comparative data synthesized from Chemical Communications [1] and MDPI Catalysts [2].

Scenario B: Asymmetric Reduction (vs. CBS Catalyst)

While the Corey-Bakshi-Shibata (CBS) catalyst (proline-derived) is the gold standard for ketone reduction, Valine-derived


-sulfinamides have emerged as potent Lewis basic organocatalysts for the reduction of N-aryl ketimines.
  • CBS Catalyst: Excellent for ketones, sensitive to moisture/air.

  • Valine

    
    -Sulfinamides:  High performance in hydrosilylation of imines (up to 99% yield, 96% 
    
    
    
    ) [3]. They offer a robust alternative for nitrogen-containing substrates where CBS might struggle or require protection.

Experimental Protocol: L-Valinamide Catalyzed Aldol Reaction

Objective: Synthesis of chiral


-hydroxy ketones via direct asymmetric aldol reaction.
Scope:  This protocol is valid for the reaction of cyclohexanone with 4-nitrobenzaldehyde.
Reagents & Equipment[3][4][5][6]
  • Catalyst: L-Valinamide (or

    
    -tosyl-L-valinamide for enhanced acidity).
    
  • Donor: Cyclohexanone (1.0 mL, excess).

  • Acceptor: 4-Nitrobenzaldehyde (0.5 mmol).[3]

  • Solvent: Brine (saturated NaCl solution) or Toluene (depending on derivative solubility).

  • Workup: Ethyl Acetate,

    
     (sat. aq.), 
    
    
    
    .[4]
Step-by-Step Methodology
  • Catalyst Preparation: If using a specific derivative like N-decyl-L-valinamide, ensure it is recrystallized. For simple L-valinamide, use commercially available high-purity grade.

  • Reaction Setup:

    • In a 10 mL round-bottom flask, dissolve 4-nitrobenzaldehyde (75.5 mg, 0.5 mmol) in the chosen solvent (e.g., 0.5 mL Toluene).

    • Add the L-Valinamide catalyst (10-20 mol%).

    • Add Cyclohexanone (excess, typically 5-10 equivalents) to drive the equilibrium.

  • Incubation:

    • Stir the mixture vigorously at room temperature (

      
      ).
      
    • Note: Unlike Proline, which may require 2-3 days, monitor this reaction by TLC every 6 hours. Expect completion within 12-24 hours.

  • Quenching & Workup:

    • Quench with saturated aqueous

      
       (2 mL).
      
    • Extract the aqueous layer with Ethyl Acetate (

      
      ).
      
    • Dry combined organics over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Validation: Determine

      
       via Chiral HPLC (e.g., Chiralpak AD-H column, IPA/Hexane eluent).
      

Expert Insight: Why Choose Valinamide?

  • Solubility is a Bottleneck: You need to run reactions in non-polar solvents (Toluene/DCM) to solubilize hydrophobic substrates. Proline often precipitates or requires DMSO, complicating downstream processing.

  • Substrate Sensitivity: The primary amine functionality of Valinamide forms enamines/imines with different steric demands than the secondary amine of Proline. This often results in complementary diastereoselectivity (anti/syn ratios).

  • Cost & Scalability: L-Valine is an abundant, low-cost chiral pool material. Its amide derivatives are generally stable and easy to synthesize in one or two steps, making them viable for scale-up.

References

  • Acyclic amino acid-catalyzed direct asymmetric aldol reactions: alanine, the simplest stereoselective organocatalyst. Source: Chemical Communications (RSC Publishing) [Link][5]

  • C

    
    -Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations. 
    Source: MDPI Catalysts
    [Link]
    
  • L-Valine derived chiral N-sulfinamides as effective organocatalysts for the asymmetric hydrosilylation of N-alkyl and N-aryl protected ketimines. Source: Organic & Biomolecular Chemistry (RSC Publishing) [Link]

  • Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives. Source: Proceedings of the National Academy of Sciences (PNAS) [Link]

  • Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study. Source: MDPI Symmetry [Link]

Sources

Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling (R)-2-amino-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is my experience that a robust safety protocol is the bedrock of innovative and reproducible research. Handling novel or specialized chemical reagents like (R)-2-amino-3-methylbutanamide, a chiral building block often used in pharmaceutical development, demands more than just a checklist approach to safety. It requires a deep, causal understanding of the potential hazards and the rationale behind each protective measure. This guide provides essential, field-proven safety and logistical information, moving beyond mere compliance to foster a culture of proactive safety and scientific integrity for researchers, scientists, and drug development professionals.

Hazard Assessment and Risk Analysis: Understanding the "Why"

While a specific, universally adopted Safety Data Sheet (SDS) for (R)-2-amino-3-methylbutanamide may vary between suppliers, a thorough risk assessment can be constructed by examining data from structurally analogous compounds. Aminobutanamide derivatives frequently present a consistent set of hazards that must be respected. The primary risks associated with this compound are contact-based, stemming from its physical form as a solid and its chemical reactivity.

Key Potential Hazards: Based on data from similar molecules, researchers must assume (R)-2-amino-3-methylbutanamide poses the following risks until proven otherwise by a substance-specific analysis:

Hazard ClassPotential EffectRationale for Concern
Skin Corrosion/Irritation Causes skin irritation.[1][2][3]Amine and amide functional groups can be irritating to dermal tissues upon direct contact.
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[1][2][3][4]The eyes are particularly sensitive, and exposure to fine particulates can lead to severe and potentially lasting damage.
Respiratory Tract Irritation May cause respiratory irritation if inhaled.[1][5][6]As a solid, the primary risk of inhalation comes from fine dust generated during handling, which can irritate the mucous membranes of the respiratory system.
Acute Toxicity (Oral, Dermal) May be harmful if swallowed or in contact with skin.[7]Systemic absorption through ingestion or dermal contact is a potential route of exposure that must be controlled.

The physical nature of this compound as a solid powder is a critical factor in risk assessment. The generation of airborne dust during weighing, transfer, and solution preparation is the most probable route for inadvertent exposure.[8][9] Therefore, all control measures are designed to mitigate the generation and dispersal of this dust.

Core Protective Measures: A Multi-Layered Defense

A comprehensive safety strategy relies on a hierarchy of controls. Before selecting Personal Protective Equipment (PPE), engineering and administrative controls must be in place.

Engineering Controls: The First and Most Critical Line of Defense
  • Chemical Fume Hood: All handling of solid (R)-2-amino-3-methylbutanamide that could generate dust must be performed inside a certified chemical fume hood.[1][8] This is non-negotiable. The fume hood's constant airflow is designed to capture airborne particles at the source, preventing them from entering the operator's breathing zone.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[10][11]

  • Safety Infrastructure: Eyewash stations and safety showers must be readily accessible and tested regularly.[1][10]

Personal Protective Equipment (PPE): Your Immediate Barrier

PPE is the final barrier between you and the chemical. Its selection must be deliberate and matched to the specific task at hand.

PPE CategorySpecificationRationale and Best Practices
Eye/Face Protection Chemical splash-resistant safety goggles with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[8][11]Why: Protects against accidental splashes when preparing solutions and prevents airborne dust from contacting the eyes. Contact lenses should be avoided as they can trap chemicals against the eye.[9] For large-scale operations or significant splash risks, a full-face shield should be worn in addition to safety goggles.[12]
Skin & Body Protection Gloves: Nitrile gloves are the standard for incidental contact.[5][13] Lab Coat: A long-sleeved, flame-resistant lab coat.Why: A lab coat prevents contamination of personal clothing.[8] Gloves are essential to prevent skin irritation.[3] Always inspect gloves for tears or holes before use. For prolonged handling or immersion, consult a glove compatibility chart. Remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly after every session.[5]
Respiratory Protection NIOSH (US) or EN 149 (EU) approved air-purifying respirator.Why: Required when engineering controls are insufficient or during emergency situations. For weighing solids outside of a powder-containment hood, a respirator with a P95 (US) or P1/P2 (EU) particle filter is mandatory to prevent inhalation of dust.[5][7][13]

Operational Plans: Step-by-Step Safety Protocols

Adherence to standardized procedures is critical for minimizing exposure.

Protocol for Weighing and Dispensing Solid Compound
  • Preparation: Don all required PPE (lab coat, safety goggles, nitrile gloves).

  • Location: Perform all weighing activities inside a chemical fume hood or a dedicated powder containment balance enclosure.

  • Technique: Use a micro-spatula to carefully transfer the solid. Avoid scooping actions that could create a dust cloud. Tap the spatula gently to dispense powder; do not shake it.

  • Containment: Keep the stock container tightly closed when not in active use.[1][14]

  • Cleanup: After weighing, gently wipe the spatula and the weighing surface with a damp cloth or towel to collect any residual dust. Dispose of the wipe as chemical waste.

  • Post-Handling: Remove gloves and wash hands thoroughly with soap and water.[2]

Protocol for Spill Management and Disposal

Even with the best practices, spills can occur. A clear and immediate plan is essential.

For a Small Solid Spill:

  • Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Assess: Ensure you are wearing appropriate PPE, including respiratory protection if necessary.

  • Contain & Clean: Gently cover the spill with a damp paper towel to avoid raising dust.[9] Carefully sweep up the contained material and place it into a sealed, labeled container for hazardous waste.[5][15] Do not dry sweep, as this will aerosolize the powder.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous chemical waste according to institutional and local regulations.[14][16]

Waste Disposal:

  • All surplus (R)-2-amino-3-methylbutanamide and any contaminated disposables (gloves, wipes, etc.) must be collected in a clearly labeled, sealed hazardous waste container.

  • Disposal must be handled through a licensed professional waste disposal service, adhering to all local, regional, and national regulations.[5][14][16] Do not discharge into drains or the environment.[10][15]

Emergency Protocols: Immediate First-Aid Measures

In the event of an exposure, time is of the essence. First aiders must protect themselves before assisting others.[14]

  • If Inhaled: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][14][15]

  • In Case of Skin Contact: Take off all contaminated clothing immediately.[14][15] Rinse the skin thoroughly with plenty of soap and water for at least 15 minutes.[1][2] Seek medical attention if irritation develops or persists.

  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][14] Remove contact lenses if present and easy to do so.[14] Seek immediate medical attention from an ophthalmologist.

  • If Swallowed: Rinse the mouth with water. Do NOT induce vomiting.[14][17] Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[14]

Visualization of PPE Selection Workflow

To ensure the correct level of protection is chosen for any given task, the following decision-making workflow should be consulted.

PPE_Workflow start Start: Task Assessment task_type What is the task? start->task_type weighing Weighing / Transfer of Solid task_type->weighing Solid Handling solution_prep Solution Prep / Liquid Transfer task_type->solution_prep Liquid Handling spill_cleanup Spill Cleanup task_type->spill_cleanup Emergency fume_hood Is the task inside a certified fume hood? weighing->fume_hood splash_risk Is there a significant risk of splashing? solution_prep->splash_risk spill_cleanup->fume_hood ppe_base Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat fume_hood->ppe_base Yes ppe_respirator Enhanced PPE: - Minimum PPE - PLUS N95/P95 Respirator fume_hood->ppe_respirator No / Inadequate Ventilation ppe_splash Enhanced PPE: - Minimum PPE - PLUS Face Shield splash_risk->ppe_base No splash_risk->ppe_splash Yes

Caption: PPE selection workflow for handling (R)-2-amino-3-methylbutanamide.

References

  • SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
  • SAFETY DATA SHEET. (2025, December 20). Fisher Scientific.
  • (S)-2-Aminobutyramide hydrochloride SDS, 7682-20-4 Safety Data Sheets. ECHEMI.
  • (2S)-2-Amino-3,3-dimethylbutanamide Safety Data Sheets. (2019, July 15). Echemi.
  • Safety Data Sheet. (2025, October 2). 3M.
  • (2R)-2-Aminobutanamide. AK Scientific, Inc..
  • (S)-(+)-2-Aminobutanamide hydrochloride. Apollo Scientific.
  • SAFETY DATA SHEET. (2025, December 24). Thermo Fisher Scientific.
  • material safety data sheet. (2025, December 26). Capot Chemical.
  • (R)-(-)-2-Amino-3-methylbutane Safety Information. Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025, January 7). Tokyo Chemical Industry.
  • MSDS of L-2-Aminobutanamide hydrochloride. (2015, December 2). Capot Chemical.
  • SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
  • Butanamide, 2-amino-3-methyl-N-propyl-, hydrochloride (1:1) Safety Data Sheets. Echemi.
  • Personal protective equipment for handling 2-Amino-4,6-dimethylbenzonitrile. Benchchem.
  • Safety Data Sheet. (2023, September 8). Combi-Blocks.
  • 2-Amino-2,3-dimethylbutanamide | 40963-14-2. Tokyo Chemical Industry Co., Ltd..

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.